4-Bromo-3-fluorobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTQZIUCYJVRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193170 | |
| Record name | 4-Bromo-3-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40161-54-4 | |
| Record name | 4-Bromo-3-fluorobenzotrifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040161544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-3-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorobenzotrifluoride, with the CAS Number 40161-54-4, is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical research and development.[1][2] Its unique molecular structure, featuring bromine, fluorine, and trifluoromethyl substituents on a benzene ring, provides a versatile platform for the synthesis of complex and biologically active molecules.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility as a key building block in medicinal chemistry and organic synthesis.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine and fluorine atoms serve as reactive sites for various chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and crop protection agents.[1][3]
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 40161-54-4 | [4] |
| Molecular Formula | C₇H₃BrF₄ | [4] |
| Molecular Weight | 243.00 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 145 °C | [1] |
| Density | 1.72 g/mL | [1] |
| Refractive Index | n20/D 1.46 | [1] |
| IUPAC Name | 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | [4] |
| Synonyms | 4-Bromo-α,α,α,3-tetrafluorotoluene | [5] |
| Purity | ≥ 98% (GC) | [5] |
| Storage Temperature | Room Temperature |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general method can be inferred from the synthesis of structurally similar compounds. The following protocols are representative and may require optimization.
Synthesis: Electrophilic Bromination of 3-Fluorobenzotrifluoride
This protocol describes a plausible method for the synthesis of this compound via electrophilic aromatic substitution.
Materials:
-
3-Fluorobenzotrifluoride
-
N-Bromosuccinimide (NBS) or liquid bromine (Br₂)
-
Iron powder (catalyst)
-
Anhydrous solvent (e.g., carbon tetrachloride or chloroform)
-
20% Sodium bisulfite solution
-
10% Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzotrifluoride in the anhydrous solvent.
-
Add a catalytic amount of iron powder to the solution.
-
Slowly add N-Bromosuccinimide or liquid bromine to the mixture at a controlled temperature (e.g., 45 °C) over a period of 3-4 hours.
-
After the addition is complete, heat the reaction mixture to reflux (e.g., 90-95 °C) for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter to remove the iron catalyst.
-
Wash the filtrate with a 20% sodium bisulfite solution to remove any unreacted bromine.
-
Neutralize the organic layer by washing with a 10% sodium hydroxide solution until the pH is between 7 and 9.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Fractional Distillation
The crude this compound can be purified by fractional distillation under reduced pressure to obtain a product with high purity.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp at a rate of 10-20 °C/min to a final temperature of approximately 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents.
-
¹⁹F NMR: The fluorine NMR spectrum will show distinct signals for the fluorine atom on the aromatic ring and the trifluoromethyl group, providing valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to coupling with the fluorine atoms.
Synthetic Utility and Applications
This compound is a versatile synthetic intermediate primarily utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[6] The bromine atom serves as a handle for the introduction of various substituents, enabling the construction of complex molecular architectures.
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// Reaction types suzuki [label="Suzuki-Miyaura Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; heck [label="Heck Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; sonogashira [label="Sonogashira Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; other [label="Other Reactions\n(e.g., Buchwald-Hartwig)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Reactants boronic [label="R-B(OH)₂"]; alkene [label="Alkene"]; alkyne [label="Alkyne"]; amine [label="Amine"];
// Products biaryl [label="Substituted Biaryls"]; styrene [label="Substituted Styrenes"]; alkynyl [label="Alkynyl Arenes"]; arylamine [label="Arylamines"];
// Applications pharma [label="Pharmaceuticals", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; agro [label="Agrochemicals", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges main -> suzuki; suzuki -> biaryl; boronic -> suzuki [style=dashed, arrowhead=none]; biaryl -> pharma;
main -> heck; heck -> styrene; alkene -> heck [style=dashed, arrowhead=none]; styrene -> pharma; styrene -> agro;
main -> sonogashira; sonogashira -> alkynyl; alkyne -> sonogashira [style=dashed, arrowhead=none]; alkynyl -> pharma;
main -> other; other -> arylamine; amine -> other [style=dashed, arrowhead=none]; arylamine -> pharma; } .dot
Synthetic pathways of this compound.
The presence of the fluorine and trifluoromethyl groups can influence the electronic properties of the aromatic ring, affecting reaction rates and regioselectivity.[6] These groups are known to enhance the biological activity and pharmacokinetic properties of molecules, making this compound a valuable starting material for the synthesis of:
-
Anti-inflammatory and anti-cancer agents: The compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1]
-
Agrochemicals: It is used in the creation of effective pesticides and crop protection agents.[3]
-
Advanced Materials: Its unique properties are beneficial in the formulation of specialty polymers and coatings with enhanced chemical resistance and thermal stability.[1]
Conclusion
This compound is a pivotal chemical intermediate with broad applications in drug discovery and material science. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for chemists engaged in the synthesis of novel and complex organic molecules. The strategic incorporation of this building block can lead to the development of compounds with enhanced biological activity and improved material characteristics.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3-fluorobenzotrifluoride, a key intermediate in the development of pharmaceuticals and advanced materials. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data for this versatile compound.
Introduction
This compound, with the CAS Number 40161-54-4, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the benzene ring, provides a versatile platform for a variety of chemical transformations. The trifluoromethyl group often enhances lipophilicity and metabolic stability in drug candidates, while the bromo and fluoro substituents offer sites for further functionalization, making it a valuable building block in organic synthesis.[1] This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents, and is also utilized in the formulation of specialty polymers and coatings.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 3-aminobenzotrifluoride. The first step involves the bromination of the starting material to yield 4-bromo-3-aminobenzotrifluoride. The subsequent step is a Balz-Schiemann reaction, which converts the amino group to a fluoro group via a diazonium salt intermediate.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-3-aminobenzotrifluoride
This procedure is based on the bromination of m-aminobenzotrifluoride.[2]
-
Materials:
-
m-Aminobenzotrifluoride (161.0 g)
-
Iron filings (10.0 g)
-
Bromine (160.0 g)
-
Nitrogen gas
-
-
Procedure:
-
To a reaction vessel containing 161.0 g of m-aminobenzotrifluoride and 10.0 g of iron filings, add 160.0 g of bromine dropwise with agitation at a temperature of 35-40 °C.
-
During the addition, use a slow stream of nitrogen to sweep out the evolved hydrogen bromide.
-
After the addition is complete, continue to agitate the mixture for an additional 2 hours.
-
The resulting 4-bromo-3-aminobenzotrifluoride can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound via Balz-Schiemann Reaction
This is a general procedure for the Balz-Schiemann reaction, which is a well-established method for converting aromatic amines to aryl fluorides.[3][4]
-
Materials:
-
4-Bromo-3-aminobenzotrifluoride
-
Hydrochloric acid or Sulfuric acid
-
Sodium nitrite
-
Fluoroboric acid (HBF₄) or Hexafluorophosphoric acid (HPF₆)[1]
-
Ice
-
Organic solvent (e.g., diethyl ether or methylene chloride)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Diazotization: Dissolve 4-bromo-3-aminobenzotrifluoride in an aqueous acidic solution (e.g., hydrochloric or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. The completion of the diazotization can be checked with starch-iodide paper.
-
Formation of the Diazonium Salt: To the cold diazonium salt solution, add a cold solution of fluoroboric acid or hexafluorophosphoric acid to precipitate the diazonium tetrafluoroborate or hexafluorophosphate salt.
-
Isolation and Decomposition: Isolate the precipitated diazonium salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., diethyl ether).
-
Gently heat the isolated and dried diazonium salt. The salt will decompose to yield this compound, nitrogen gas, and boron trifluoride.
-
Purification: The crude product can be purified by steam distillation followed by extraction with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed by distillation to yield the pure product.
-
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 40161-54-4 | [1] |
| Molecular Formula | C₇H₃BrF₄ | [1] |
| Molecular Weight | 243.00 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 145 °C | [1] |
| Density | 1.72 g/cm³ | [1] |
| Refractive Index | n20/D 1.46 | [1] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with complex splitting patterns due to coupling with both the fluorine atom and other protons on the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with the carbon atoms bonded to fluorine and bromine exhibiting characteristic chemical shifts and C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum should show two distinct resonances: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group. These signals will likely exhibit coupling to each other and to the aromatic protons.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry data would confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the bromine atom.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for C-H, C-F, C-Br, and C=C bonds within the molecule.
Applications in Research and Development
This compound is a valuable building block for the synthesis of more complex molecules in several key areas:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of novel drug candidates. The presence of the trifluoromethyl group can enhance drug efficacy and pharmacokinetic properties.[1]
-
Materials Science: This compound is used in the creation of specialty polymers and coatings with enhanced thermal stability and chemical resistance.[1]
-
Organic Synthesis: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, allowing for the construction of complex molecular architectures.
Logical Relationship of Applications
Caption: Applications of this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via bromination of 3-aminobenzotrifluoride followed by a Balz-Schiemann reaction is a reliable method for its preparation. The unique structural features of this compound make it a highly valuable intermediate for the development of new pharmaceuticals and advanced materials. Further research into its applications is likely to yield novel and important discoveries.
References
An In-Depth Technical Guide to 4-Bromo-3-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorobenzotrifluoride is a halogenated aromatic compound of significant interest in the fields of pharmaceutical development, agrochemical synthesis, and material science. Its unique molecular structure, featuring bromine, fluorine, and trifluoromethyl substituents on a benzene ring, imparts versatile reactivity and desirable physicochemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug design, particularly for anti-inflammatory and anti-cancer agents.[1] The bromine and fluorine atoms provide specific sites for chemical modification, allowing for selective and controlled synthesis of complex molecules.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, with a focus on detailed experimental protocols.
Molecular Structure and Properties
The chemical structure and fundamental properties of this compound are summarized below.
Chemical Structure:
-
IUPAC Name: 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene
-
Synonyms: 4-Bromo-α,α,α,3-tetrafluorotoluene
-
CAS Number: 40161-54-4
-
Molecular Formula: C₇H₃BrF₄
Physicochemical and Spectroscopic Data:
| Property | Value | Source |
| Molecular Weight | 243.00 g/mol | PubChem |
| Appearance | Colorless to almost colorless clear liquid | Chem-Impex |
| Density | 1.72 g/mL | Chem-Impex |
| Boiling Point | 145 °C | Chem-Impex |
| Refractive Index | n20D 1.46 | Chem-Impex |
| Purity | ≥ 98% (GC) | Chem-Impex |
Synthesis and Reactivity
This compound is a key intermediate whose reactivity is primarily centered around the bromine atom. This site readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.
Key Reactions:
-
Suzuki-Miyaura Coupling: Enables the formation of biaryl compounds by reacting with boronic acids.[2]
-
Heck Coupling: Facilitates the substitution of the bromine with an alkene.
-
Sonogashira Coupling: Allows for the formation of a carbon-carbon bond with a terminal alkyne.[2]
-
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.
-
Organometallic Reagent Formation: It can be converted into Grignard or organolithium reagents for further reactions with electrophiles.[2]
The fluorine and trifluoromethyl groups, while generally less reactive, significantly influence the electronic properties of the aromatic ring, thereby affecting reaction rates and regioselectivity.[2]
Experimental Protocols
The following protocols are representative examples of the synthesis and application of this compound and related compounds.
Representative Synthesis: Bromination of an Aryl Precursor
Materials:
-
Arylhydrazine (0.5 mmol)
-
Cyclopentyl methyl ether (CPME) or Dichloromethane (CH₂Cl₂) (0.2 mL)
-
Boron tribromide (BBr₃) (2.4 equiv.)
-
Dimethyl sulfoxide (DMSO) (0.2 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate (EtOAc)
Procedure:
-
A 30-mL round-bottomed flask is placed in an ice bath.
-
Arylhydrazine (0.5 mmol) and CPME or CH₂Cl₂ (0.2 mL) are added to the flask.
-
2.4 equivalents of boron tribromide (BBr₃) are added gently.
-
DMSO (0.2 mL) is added dropwise via a syringe.
-
The mixture is then placed on a hot plate at 80°C and stirred for 1 hour under air.
-
The crude product is purified by liquid extraction with CH₂Cl₂, washed with saturated NaHCO₃ solution, and dried over Na₂SO₄.
-
Further purification is achieved by column chromatography using 100% Hexane or a Hexane:EtOAc (20:1) mixture.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a pivotal reaction for this compound in pharmaceutical and materials science applications. The following is a general experimental procedure for a ligand-free Suzuki-Miyaura reaction that can be adapted for this substrate.
Materials:
-
This compound (as the aryl halide, 1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Water-Extractable Blend (WEB) (3 mL)
-
Diethyl ether
-
n-hexane
-
Ethyl acetate
Procedure:
-
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is stirred at room temperature for the required time.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction solution is extracted four times with diethyl ether (4 x 10 mL).
-
The combined organic layers are then purified by column chromatography over silica gel using a mixture of n-hexane/ethyl acetate (9:1 v/v) to yield the desired biaryl product.
-
The final product is characterized by ¹H NMR and GC-MS.
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation. It is also a combustible liquid.
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
First Aid Measures:
-
Skin Contact: Wash with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Storage and Disposal:
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of reactive sites and modulating functional groups makes it an essential intermediate for the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective application in research and development. The experimental protocols provided in this guide serve as a foundation for the synthesis and derivatization of this important compound.
References
IUPAC name for 1-bromo-2-fluoro-4-(trifluoromethyl)benzene
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene
Abstract
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene is a highly versatile fluorinated aromatic compound that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring a reactive bromine atom alongside electron-withdrawing fluorine and trifluoromethyl groups, makes it an invaluable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Furthermore, it explores its applications in drug development and materials science, offering detailed experimental protocols and visual diagrams to support researchers, scientists, and drug development professionals in leveraging this compound for advanced research and development projects.
Chemical Identity and Properties
1-Bromo-2-fluoro-4-(trifluoromethyl)benzene, also known by synonyms such as 4-Bromo-3-fluorobenzotrifluoride, is a key organofluorine intermediate.[1][2] The presence of the trifluoromethyl (-CF3) group significantly influences its chemical properties, contributing to increased lipophilicity and metabolic stability in derivative compounds, which are highly desirable traits in pharmaceutical design.[1][3]
Chemical Identifiers
The fundamental identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 1-bromo-2-fluoro-4-(trifluoromethyl)benzene[4] |
| Synonyms | This compound, 4-Bromo-α,α,α,3-tetrafluorotoluene[1][2] |
| CAS Number | 40161-54-4[1][2][4] |
| Molecular Formula | C₇H₃BrF₄[1] |
| InChI | 1S/C7H3BrF4/c8-5-2-1-4(3-6(5)9)7(10,11,12)/h1-3H[4] |
| InChIKey | XCTQZIUCYJVRLJ-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physical and chemical characteristics of the compound are detailed in the following table. It exists as a colorless to light yellow liquid under standard conditions.[1][4]
| Property | Value |
| Molecular Weight | 243.00 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 154-155 °C[5][6][7] |
| Density | 1.72 g/cm³[1][5][6][7] |
| Refractive Index | n20/D 1.46[1][2] |
| Storage Temperature | Room Temperature, Sealed in Dry[4][5][7] |
Safety and Handling
This compound is associated with several hazard classifications and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Safety Information | Codes and Statements |
| Signal Word | Warning[4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[4] |
| Precautionary Statements | P261, P280, P305, P338, P351[4] |
| Risk Statements | R20/21/22, R36/37/38[2] |
Synthesis and Reactivity
The synthesis of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene typically involves the selective bromination of its precursor, 1-fluoro-3-(trifluoromethyl)benzene. The bromine atom's position makes it an excellent leaving group for subsequent functionalization, particularly in metal-catalyzed cross-coupling reactions.
Representative Synthesis Protocol: Electrophilic Bromination
While specific patented protocols may vary, a general and representative method for the synthesis involves the direct electrophilic aromatic substitution of 1-fluoro-3-(trifluoromethyl)benzene.
Materials:
-
1-fluoro-3-(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS) or Liquid Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or Iron powder (catalyst)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄))
-
Aqueous sodium bisulfite solution (NaHSO₃)
-
Aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1-fluoro-3-(trifluoromethyl)benzene and the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron powder to the stirred solution.
-
Bromination: Slowly add a solution of liquid bromine in the reaction solvent (or N-Bromosuccinimide portion-wise) via the dropping funnel over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to neutralize excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield pure 1-bromo-2-fluoro-4-(trifluoromethyl)benzene.
Reactivity in Cross-Coupling Reactions
The C-Br bond in 1-bromo-2-fluoro-4-(trifluoromethyl)benzene is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its utility as a building block.[8] Common transformations include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Applications in Drug Development
The incorporation of fluorine and trifluoromethyl groups into drug candidates can profoundly enhance their pharmacological profiles, including metabolic stability, membrane permeability, and binding affinity.[9] 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene serves as a key starting material for introducing the 2-fluoro-4-(trifluoromethyl)phenyl moiety into bioactive molecules.
Case Study: Peroxisome Proliferator-Activated Receptors (PPARs)
While not a drug itself, the scaffold is present in potent modulators of critical biological targets. For instance, the compound GW0742, a selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), features a closely related 3-fluoro-4-(trifluoromethyl)phenyl group.[10] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and energy homeostasis. Agonists containing this fluorinated scaffold are investigated for treating metabolic disorders like dyslipidemia and type 2 diabetes.
The activation of PPARδ by an agonist leads to the recruitment of coactivators and subsequent transcription of target genes involved in fatty acid oxidation and anti-inflammatory responses.
Experimental Protocols for Biological Evaluation
To assess the biological activity of compounds synthesized from 1-bromo-2-fluoro-4-(trifluoromethyl)benzene, various in vitro assays are employed. For a compound designed as a PPARδ agonist, a cell-based reporter gene assay is a standard method to quantify its potency and efficacy.
Protocol: PPARδ Luciferase Reporter Assay
This protocol describes a method to measure the activation of the PPARδ receptor in response to a test compound.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
PPARδ expression plasmid
-
Luciferase reporter plasmid containing PPAR response elements (PPREs)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM reduced-serum medium
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., GW501516)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Transfection: Co-transfect the cells in each well with the PPARδ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the test compound or controls. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for an additional 18-24 hours at 37 °C, 5% CO₂.
-
Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: After 5-10 minutes of incubation to ensure complete cell lysis, measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS 40161-54-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | 40161-54-4 [sigmaaldrich.cn]
- 5. 40161-54-4 | CAS DataBase [m.chemicalbook.com]
- 6. China this compound CAS:40161-54-4 Manufacturers - Free Sample - Alfa Chemical [hr.alfachemar.com]
- 7. This compound CAS#: 40161-54-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GW0742 - Wikipedia [en.wikipedia.org]
Spectroscopic and Spectrometric Characterization of 4-Bromo-3-fluorobenzotrifluoride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectral data for 4-Bromo-3-fluorobenzotrifluoride (CAS No. 40161-54-4), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectroscopic and spectrometric properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Summary of Spectral Data
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts (δ) and coupling constants (J), are currently unavailable in publicly accessible databases. Further experimental work is required to determine these values.
Infrared (IR) Spectroscopy
| Peak Position (cm⁻¹) | Assignment |
| Data Not Available | Characteristic vibrations |
While the IR spectrum has been recorded, a detailed peak list with assignments is not publicly available.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Proposed Fragment |
| 242 | High | [M]⁺ (Molecular ion with ⁷⁹Br) |
| 244 | High | [M]⁺ (Molecular ion with ⁸¹Br) |
| 163 | Medium | [M-Br]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and data interpretation. The following sections outline the general methodologies for NMR, IR, and MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive NMR analysis of this compound would involve the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra.
Sample Preparation:
-
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
The concentration is adjusted to ensure adequate signal-to-noise ratio.
-
A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. Longer acquisition times or a larger number of scans are often necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR: A fluorine-observe probe is used. The spectrum is typically referenced to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, which is a liquid at room temperature, is effectively acquired using the neat technique.
Sample Preparation:
-
A small drop of the neat liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two KBr plates.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used.[1]
-
Technique: The spectrum is recorded using the "neat" method, meaning the pure liquid without any solvent.[1]
-
Data Acquisition: A background spectrum of the clean ATR crystal or KBr plates is recorded first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum. Typically, a spectral range of 4000-400 cm⁻¹ is scanned.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).
-
An internal standard may be added for quantitative analysis.
Instrumentation and Parameters:
-
Gas Chromatograph (GC): A GC system equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a non-polar or medium-polar column).
-
Injection: A small volume of the sample solution is injected into the heated inlet of the GC.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometer (MS): The eluent from the GC column is introduced into the ion source of the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for generating ions from the sample molecules.
-
Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detector: The detector records the abundance of each ion, generating a mass spectrum. The NIST Mass Spectrometry Data Center provides data for this compound.[1]
Visualizations
The following diagrams illustrate the general workflows for the experimental characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic and spectrometric characterization of this compound.
Caption: Logical relationship between molecular properties, analytical techniques, and the information derived for this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-3-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-fluorobenzotrifluoride is a key fluorinated building block utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom, imparts specific physicochemical properties that are critical for its application in drug design and material science.[1] The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogen substituents provide reactive handles for further chemical modification.[1] This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for its assessment, and presents logical workflows for its analysis.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrF₄ | [2][3] |
| Molecular Weight | 243.00 g/mol | [2][3] |
| CAS Number | 40161-54-4 | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.72 g/cm³ | [1] |
| Boiling Point | 145 °C | [1] |
| Refractive Index | n20/D 1.46 | [1] |
| Storage Conditions | Refrigerated (2 - 8 °C), protect from heat | [1] |
Solubility Profile
A qualitative assessment suggests solubility in solvents such as toluene, dichloromethane, ethyl acetate, acetone, methanol, and ethanol. Experimental determination is required to establish quantitative values.
Quantitative Solubility Data
The following table has been structured to record experimentally determined solubility data.
| Solvent | Chemical Class | Polarity | Predicted Solubility | Quantitative Solubility (g/L at 25°C) |
| Water | Protic | High | Poor | Data Not Available |
| Methanol | Protic | High | Soluble | Data Not Available |
| Ethanol | Protic | High | Soluble | Data Not Available |
| Acetone | Aprotic | High | Soluble | Data Not Available |
| Acetonitrile | Aprotic | High | Soluble | Data Not Available |
| Ethyl Acetate | Aprotic | Medium | Soluble | Data Not Available |
| Dichloromethane | Aprotic | Medium | Soluble | Data Not Available |
| Toluene | Aprotic | Low | Soluble | Data Not Available |
| Hexane | Aprotic | Low | Soluble | Data Not Available |
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound.
Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (≥98% purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent. An excess is ensured when solid material remains undissolved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a minimum of 24 hours to ensure saturation. Periodically check for the persistence of undissolved solute.
-
-
Sample Processing:
-
After equilibration, remove the vials and allow any suspended solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the remaining solid.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
-
Quantitative Analysis (HPLC):
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards of decreasing concentration.
-
Dilute the collected supernatant from the saturated solutions with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is typically suitable. The mobile phase could be a gradient of acetonitrile and water. Detection should be performed at a wavelength of maximum absorbance for the compound.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
-
Calculation:
-
Determine the concentration of the diluted supernatant samples from the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Stability Profile
This compound is generally a stable compound under normal storage conditions.[2] However, its stability can be influenced by exposure to heat, light, and reactive chemicals. Forced degradation studies are essential to understand its intrinsic stability and potential degradation pathways.
General Stability
-
Thermal Stability: The compound is stable at recommended storage temperatures (2-8 °C).[1] It is a combustible liquid and should be kept away from heat and open flames.
-
Chemical Stability: It is stable under normal conditions but may react with strong oxidizing agents.[2] The trifluoromethyl group is noted to be stable to strongly basic conditions and reasonably stable towards acid. However, hydrolysis to the corresponding benzoic acid can occur under harsh acidic conditions, such as heating with 100% sulfuric acid.
-
Photostability: Benzotrifluoride derivatives can be susceptible to photohydrolysis under UV irradiation, leading to the conversion of the -CF₃ group to a carboxylic acid (-COOH). This reactivity is highly dependent on the other substituents present on the aromatic ring.
Forced Degradation Studies: Experimental Protocols
Forced degradation (stress testing) is crucial for identifying potential degradation products and establishing stability-indicating analytical methods. The following protocols are based on ICH guidelines.
Analytical Method: A stability-indicating HPLC method must be developed and validated to separate and quantify this compound from all potential degradation products.
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the following media:
-
0.1 M HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 M NaOH (basic condition)
-
Due to low aqueous solubility, a co-solvent like acetonitrile or methanol may be required. A parallel control study of the co-solvent's stability should be run.
-
-
Stress Conditions:
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).
-
Maintain control samples at room temperature and protected from light.
-
-
Analysis:
-
At specified time points, withdraw aliquots.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using the stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
-
Objective: To assess the susceptibility of the compound to oxidation.
Procedure:
-
Sample Preparation: Prepare a solution of this compound (e.g., at 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 24 hours).
-
Maintain a control sample without hydrogen peroxide.
-
-
Analysis:
-
At specified time points, withdraw aliquots and analyze by HPLC to quantify degradation.
-
Objective: To evaluate the stability of the compound upon exposure to light.
Procedure (based on ICH Q1B guidelines):
-
Sample Preparation:
-
Expose the neat compound (as a thin layer in a chemically inert, transparent dish) to a light source.
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette or other transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Stress Conditions:
-
Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Maintain the dark controls under the same temperature conditions.
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the chromatograms to identify any photodegradation products and quantify the loss of the parent compound.
-
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflows for assessing the compound's properties and the factors influencing its stability.
Caption: A logical workflow for the experimental determination of solubility.
Caption: Key environmental factors influencing the stability of the compound.
References
Navigating the Complexities of 4-Bromo-3-fluorobenzotrifluoride: A Technical Guide to Hazards and Safety
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-fluorobenzotrifluoride (CAS No: 40161-54-4) is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in drug design and development is significant, particularly in the creation of anti-inflammatory and anti-cancer agents.[1] This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling this compound in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe working environment. This document consolidates data from multiple safety data sheets and chemical databases to present a thorough profile of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed, in contact with skin, or inhaled.[2] It is crucial to understand and respect the GHS classifications for this chemical to ensure safe handling.
GHS Hazard Classification Summary
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[2] | |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin[2] | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[2][3] | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[2][3] | |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled[2] | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation[3] | |
| Flammable liquids | 4 | None | Warning | H227: Combustible liquid[4] |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₃BrF₄[1][2] |
| Molecular Weight | 243.00 g/mol [1][2] |
| Appearance | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 145 °C[1] |
| Density | 1.72 g/cm³[1] |
| CAS Number | 40161-54-4[1][2] |
| Synonyms | 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene, 4-Bromo-α,α,α,3-tetrafluorotoluene[1] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount when working with this compound to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following PPE must be worn at all times when handling this chemical:
-
Eye Protection: Chemical safety goggles conforming to EN 166 standards are required.[3]
-
Hand Protection: Wear protective gloves. The specific glove material should be selected based on the breakthrough time for the substance.[3]
-
Skin and Body Protection: A lab coat and long-sleeved clothing are mandatory to prevent skin contact.[3]
-
Respiratory Protection: For operations where concentrations may exceed exposure limits, a NIOSH/MSHA or European Standard EN 136 approved respirator must be used.[3]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.
Handling Procedures
-
Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[5]
-
Avoid Inhalation: Avoid breathing mist, vapors, or spray.[3][4]
-
Grounding: For transfers of the liquid, ground and bond containers and receiving equipment to prevent static discharge.
-
Spark-Proof Tools: Use only non-sparking tools when handling containers.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[5]
Storage Procedures
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5]
-
Temperature: Store in a cool place, away from heat, sparks, open flames, and hot surfaces.[4]
-
Incompatible Materials: Information on specific incompatible materials is not widely available; however, as a general precaution, store away from strong oxidizing agents.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Take off contaminated clothing and wash it before reuse.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
Disposal Considerations
Waste from this compound must be treated as hazardous waste.
Disposal Protocol
-
Waste Collection: Collect all waste material, including contaminated absorbent materials and disposable PPE, in a suitable, labeled, and closed container.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not dispose of it in the sanitary sewer.
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated. The available GHS classifications indicate acute toxicity via oral, dermal, and inhalation routes.[2] It is also known to cause skin and serious eye irritation.[2][3]
Quantitative Toxicological Data
| Data Point | Value |
| LD50 (Oral) | No data available |
| LD50 (Dermal) | No data available |
| LC50 (Inhalation) | No data available |
| Occupational Exposure Limits (PEL, TLV) | No specific limits have been established for this compound. For fluorides, as F, the OSHA PEL and ACGIH TLV is 2.5 mg/m³ as an 8-hour TWA. |
Conclusion
This compound is a valuable compound in research and development, but it presents significant hazards that necessitate stringent safety protocols. A comprehensive understanding of its properties, coupled with consistent adherence to the handling, storage, and emergency procedures outlined in this guide, is essential for the safety of all laboratory personnel. Researchers must remain vigilant and consult the most recent Safety Data Sheet before using this chemical.
References
Commercial suppliers of 4-Bromo-3-fluorobenzotrifluoride
An In-Depth Technical Guide to 4-Bromo-3-fluorobenzotrifluoride for Advanced Research & Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in the use of this compound. As a pivotal fluorinated building block, its strategic importance in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors cannot be overstated.[1][2] This document moves beyond a simple cataloging of properties to provide actionable insights into supplier selection, quality validation, and core synthetic applications, ensuring the integrity and reproducibility of your research.
The unique architecture of this compound (CAS No. 40161-54-4), featuring a trifluoromethyl group, a fluorine atom, and a bromine atom, presents a trifecta of synthetic advantages. The trifluoromethyl group enhances lipophilicity and metabolic stability, properties highly sought after in drug design.[1][3] The bromine atom provides a versatile handle for a multitude of cross-coupling reactions, while the fluorine atom modulates the electronic properties of the aromatic ring.[4] Understanding how to leverage these features begins with sourcing high-purity material.
Part 1: The Commercial Supplier Landscape
The success of any synthetic campaign is predicated on the quality of the starting materials. For complex intermediates like this compound, sourcing from a reputable supplier is non-negotiable, as impurities can lead to unpredictable side reactions, diminished yields, and arduous purification processes.[3] The following table summarizes prominent commercial suppliers known for providing this reagent, though researchers should always perform their own lot-specific quality verification.
| Supplier | Typical Purity | Common Product Number(s) | Notes |
| Thermo Fisher Scientific (Alfa Aesar) | ≤100% | ALFAAB20117 | Provides comprehensive Safety Data Sheets (SDS).[5] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | B3783 | Offers detailed specifications and Certificates of Analysis (CoA).[6][7] |
| Chem-Impex International | ≥98% (GC) | 001706 | Provides key physical properties and application notes.[1] |
| SynQuest Laboratories | N/A | 1800-B-70 | Specializes in laboratory and research chemicals.[8] |
| Parchem | 97% - 98.5% | N/A | Distributor for fine and specialty chemicals.[9] |
| Various Marketplace Suppliers | 98% - 99% | Varies | Platforms like ECHEMI and ChemicalBook list multiple traders and manufacturers, often based in China.[10][11] |
Part 2: Core Technical Specifications and Quality Validation
Prior to its use, a thorough characterization of this compound is essential. A supplier's Certificate of Analysis (CoA) provides the initial data, but independent verification is a hallmark of rigorous science.[12]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 40161-54-4 | [1][8][13] |
| Molecular Formula | C₇H₃BrF₄ | [1][5][13] |
| Molecular Weight | 243.00 g/mol | [1][13] |
| Appearance | Colorless to almost colorless clear liquid | [1][6] |
| Boiling Point | 145 - 155 °C | [1][9][12] |
| Density | ~1.72 g/mL | [1] |
| Refractive Index (n20/D) | ~1.46 | [1][9] |
Workflow for Incoming Quality Control
The following diagram outlines a self-validating workflow for ensuring the quality of a newly received batch of the reagent.
Caption: A typical quality control workflow for validating a new batch of reagent.
Protocol: Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Configuration:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL with a split ratio of 50:1. Set injector temperature to 250°C.
-
Oven Program: Hold at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Configuration:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The resulting chromatogram should show a single major peak. The area of this peak relative to the total area of all peaks provides the purity (e.g., >98%). The mass spectrum of the major peak should be compared against a reference library to confirm the molecular weight (243 g/mol ) and expected fragmentation pattern for this compound.
Part 3: Core Applications in Synthetic Chemistry
This reagent is a cornerstone intermediate precisely because its functional groups offer distinct and predictable reactivity, allowing for sequential and controlled molecular construction.[4]
The Workhorse Reaction: Palladium-Catalyzed Cross-Coupling
The bromine atom is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[4] These reactions are fundamental to modern medicinal chemistry for their ability to form carbon-carbon bonds efficiently.[4][14]
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Reagent Addition: Add this compound (1.0 eq.) to the mixture via syringe.
-
Reaction: Heat the mixture (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This modular approach is central to modern drug discovery, enabling the systematic exploration of chemical space to optimize biological activity.[15] The resulting complex molecules are investigated for a wide range of therapeutic applications, including potential anti-inflammatory and anti-cancer agents.[1][2]
Part 4: Safety, Handling, and Storage
Proper handling of halogenated aromatic compounds is paramount for laboratory safety. The Safety Data Sheet (SDS) is the primary source of information and must be reviewed before any work begins.[5]
Summary of Hazards (GHS Classification)
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][8][13]
-
Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[5][8][13]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][8][13]
Recommended Handling and Storage
-
Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[5][8]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and open flames.[16] Many suppliers recommend refrigeration (2 - 8 °C).[1] Keep the container tightly closed.[10][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is more than a mere catalog chemical; it is a versatile and powerful tool for molecular innovation. Its value is fully realized when high-purity material is sourced from reliable commercial suppliers and its reactivity is leveraged through well-designed synthetic protocols. By adhering to rigorous quality control measures and safe handling practices, researchers can confidently employ this building block to construct the novel pharmaceuticals, advanced agrochemicals, and high-performance materials of the future.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | 40161-54-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 40161-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. parchem.com [parchem.com]
- 10. echemi.com [echemi.com]
- 11. This compound | 40161-54-4 [chemicalbook.com]
- 12. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 13. This compound | C7H3BrF4 | CID 142414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-溴三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 16. chemicalbook.com [chemicalbook.com]
4-Bromo-3-fluorobenzotrifluoride: A Technical Guide to its Synthesis and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-3-fluorobenzotrifluoride (CAS No. 40161-54-4), a key fluorinated building block in organic synthesis. While a definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis can be logically deduced from established chemical principles. This document outlines a probable synthetic pathway, complete with detailed experimental protocols, and presents its known physicochemical properties in a structured format. The role of this versatile intermediate in the development of pharmaceuticals and agrochemicals is also highlighted.
Introduction: A Versatile Fluorinated Intermediate
This compound, also known as 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene, is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique trifluoromethyl structure enhances reactivity and stability, making it a valuable component for creating complex molecules with tailored properties.[1] The presence of three distinct functional groups—a bromine atom, a fluorine atom, and a trifluoromethyl group—on the benzene ring provides a versatile platform for a variety of chemical transformations. The trifluoromethyl group contributes to increased lipophilicity, a desirable trait in drug design for improving bioavailability.[1] The bromine and fluorine substituents allow for selective reactions, facilitating the development of novel chemical entities.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 40161-54-4 |
| Molecular Formula | C₇H₃BrF₄ |
| Molecular Weight | 243.00 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 145 °C |
| Density | 1.72 g/mL |
| Refractive Index (n20D) | 1.46 |
Deduced Historical Synthesis
While the exact first synthesis of this compound is not prominently documented, a logical and historically practiced route would involve a two-step process starting from m-aminobenzotrifluoride. This pathway includes an electrophilic bromination followed by a Sandmeyer-type reaction. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a well-established method for converting aryl amines into aryl halides via a diazonium salt intermediate.[2]
The proposed synthetic pathway is as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the likely synthesis of this compound.
Step 1: Synthesis of 4-Bromo-3-aminobenzotrifluoride
This procedure is based on a known method for the bromination of m-aminobenzotrifluoride.[3]
Materials:
-
m-Aminobenzotrifluoride (161.0 g)
-
Iron filings (10.0 g)
-
Bromine (160.0 g)
-
Nitrogen gas
Procedure:
-
To a reaction vessel containing 161.0 g of m-aminobenzotrifluoride and 10.0 g of iron filings, add 160.0 g of bromine dropwise with agitation.
-
Maintain the reaction temperature at 35-40 °C during the addition.
-
Use a slow stream of nitrogen to sweep out the evolved hydrogen bromide gas.
-
After the addition is complete, continue to agitate the mixture for an additional 2 hours.
-
The resulting product, 4-bromo-3-aminobenzotrifluoride, can be purified by vacuum distillation.
Step 2: Synthesis of this compound via Sandmeyer-type Reaction
This protocol is a general procedure for the conversion of an aryl amine to an aryl fluoride via a diazonium salt, a reaction that has been a cornerstone of aromatic chemistry for over a century.[2]
Materials:
-
4-Bromo-3-aminobenzotrifluoride
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Tetrafluoroboric acid (HBF₄) or another fluoride source
-
Ice
-
Water
Procedure:
-
Diazotization:
-
Dissolve the 4-Bromo-3-aminobenzotrifluoride in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Fluorination (Balz-Schiemann Reaction):
-
To the cold diazonium salt solution, slowly add a solution of tetrafluoroboric acid.
-
The diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water, followed by a cold, low-polarity solvent (e.g., cold ethanol or ether).
-
Dry the isolated diazonium tetrafluoroborate salt.
-
Gently heat the dry salt. Thermal decomposition will yield this compound, nitrogen gas, and boron trifluoride.
-
The crude product can be purified by distillation.
-
Applications in Synthesis
This compound is a versatile building block primarily utilized in the pharmaceutical and agrochemical industries.[1] The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This reactivity allows for the introduction of diverse molecular fragments, enabling the synthesis of complex and biologically active molecules.[4] It serves as a crucial intermediate in the development of anti-inflammatory and anti-cancer agents, as well as in the formulation of specialty polymers and coatings where it imparts chemical resistance and thermal stability.[1]
The following diagram illustrates the utility of this compound in common cross-coupling reactions.
References
Methodological & Application
The Versatility of 4-Bromo-3-fluorobenzotrifluoride in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorobenzotrifluoride is a versatile and highly valuable building block in contemporary organic synthesis. Its unique trifunctionalized aromatic ring, featuring a reactive bromine atom, a modulating fluorine atom, and a lipophilic trifluoromethyl group, offers a powerful platform for the construction of complex molecules. This combination of functionalities makes it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The bromine atom serves as a primary handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the fluorine and trifluoromethyl groups influences the electronic properties of the benzene ring, impacting reaction rates and regioselectivity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Key Applications in Organic Synthesis
The strategic positioning of the bromo, fluoro, and trifluoromethyl groups on the benzene ring makes this compound a versatile substrate for several high-impact synthetic transformations. Its primary applications lie in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex aromatic systems.
The general synthetic utility of this compound is depicted in the following workflow:
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. The coupling with various arylboronic acids allows for the synthesis of a wide range of biaryl derivatives, which are common motifs in pharmacologically active compounds.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 2-Fluoro-4'-(methyl)-4-(trifluoromethyl)-1,1'-biphenyl
This protocol is a representative example of a Suzuki-Miyaura coupling reaction using this compound.
| Parameter | Value |
| Reactants | This compound, (4-methylphenyl)boronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | High (exact yield not specified in general protocols) |
Detailed Methodology:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), (4-methylphenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added via syringe.
-
The reaction mixture is heated to 80 °C and stirred vigorously for 12 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the preparation of a diverse range of aryl amines. This compound can be effectively coupled with various primary and secondary amines to yield N-aryl-2-fluoro-4-(trifluoromethyl)anilines, which are important intermediates in drug discovery.[3]
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-(2-Fluoro-4-(trifluoromethyl)phenyl)morpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.[4]
| Parameter | Value |
| Reactants | This compound, Morpholine |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 4-24 hours |
| Yield | 60-88% (for similar substrates)[5] |
Detailed Methodology:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (2 mol%) and XPhos (4 mol%).
-
Add sodium tert-butoxide (1.4 eq.) and this compound (1.0 eq.).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine (1.2 eq.).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This compound readily participates in this reaction to produce various aryl alkynes, which are versatile intermediates for further synthetic transformations.[1]
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling.
Experimental Protocol: Synthesis of 1-((2-Fluoro-4-(trifluoromethyl)phenyl)ethynyl)benzene
The following is a representative protocol for the Sonogashira coupling of this compound with phenylacetylene.[6]
| Parameter | Value |
| Reactants | This compound, Phenylacetylene |
| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) |
| Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine (Et₃N) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 6-12 hours |
| Yield | High (exact yield not specified in general protocols) |
Detailed Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (1-3 mol%), and copper(I) iodide (1-5 mol%).
-
Add anhydrous tetrahydrofuran and triethylamine (2.0-3.0 eq.).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add phenylacetylene (1.1-1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction at room temperature, with gentle heating to 40-50 °C if the reaction is slow, and monitor by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aryl alkyne.
This compound is a key synthetic intermediate with broad applicability in organic synthesis. Its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provides efficient routes to valuable biaryl, aryl amine, and aryl alkyne scaffolds. The protocols outlined in this document serve as a guide for researchers to harness the synthetic potential of this versatile building block in the creation of novel and complex molecules for a wide range of applications, from pharmaceuticals to materials science.
References
The Versatility of 4-Bromo-3-fluorobenzotrifluoride in Medicinal Chemistry: A Building Block for Targeted Therapies
Introduction
4-Bromo-3-fluorobenzotrifluoride is a key building block in modern medicinal chemistry, prized for its unique combination of reactive and modulatory functional groups. Its trifluoromethyl, fluoro, and bromo substituents each play a critical role in the design and synthesis of novel therapeutic agents, particularly in the realm of oncology. The trifluoromethyl group enhances metabolic stability and cell permeability, the fluorine atom modulates electronic properties, and the bromine atom serves as a versatile handle for a variety of cross-coupling reactions. These features make this compound an invaluable starting material for the construction of complex molecules, most notably kinase inhibitors that target key signaling pathways implicated in cancer progression. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting the RAS-RAF-MEK-ERK signaling pathway.
Application in the Synthesis of Kinase Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in the BRAF or RAS genes, is a hallmark of many cancers, including melanoma.[3] Consequently, the development of small molecule inhibitors targeting the kinases within this pathway, such as BRAF and MEK, has been a major focus of cancer drug discovery.
This compound is an ideal scaffold for the synthesis of such inhibitors. The 4-bromo-3-fluorobenzotrifluoromethylphenyl moiety can be found in a number of potent kinase inhibitors, where it often serves to occupy a key hydrophobic pocket in the ATP-binding site of the target kinase. The strategic placement of the fluorine and trifluoromethyl groups can also lead to enhanced binding affinity and selectivity.
The bromine atom on the aromatic ring is particularly useful for synthetic chemists, as it readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile introduction of various aryl, heteroaryl, and amino groups, enabling the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound, representative of its application in the synthesis of kinase inhibitor precursors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of synthesizing kinase inhibitors, this reaction can be used to couple this compound with various boronic acids to introduce diverse aromatic or heteroaromatic moieties.
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/Ethanol/Water | 115 | 24 | Not specified |
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic acid
This protocol is adapted from a procedure described in patent literature for the synthesis of a biaryl intermediate.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous sodium carbonate solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Water
Procedure:
-
To a suitable reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a portion of the Pd(PPh₃)₄ catalyst (e.g., 2.5 mol%).
-
Add a mixture of toluene, ethanol, and water as the solvent system.
-
Add 2M aqueous sodium carbonate solution (2.0 eq).
-
Heat the reaction mixture to 115 °C.
-
After an initial reaction period, cool the mixture to room temperature and add a further portion of the Pd(PPh₃)₄ catalyst (e.g., 2.5 mol%).
-
Heat the mixture to 115 °C for 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter.
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be employed to couple this compound with various amines to introduce key pharmacophores found in many kinase inhibitors.
Table 2: Representative Buchwald-Hartwig Amination Reaction
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | This compound | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 |
Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is a general procedure based on established methods for the amination of electron-deficient aryl bromides.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Add sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add aniline (1.2 eq) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of this building block in drug discovery, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: The RAS-RAF-MEK-ERK signaling pathway and points of inhibition.
Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique structural features facilitate the synthesis of complex and potent kinase inhibitors targeting critical oncogenic pathways like the RAS-RAF-MEK-ERK cascade. The ability to readily engage in robust cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of chemical space, ultimately aiding in the discovery and development of novel cancer therapeutics. The provided protocols serve as a foundation for researchers to harness the potential of this important synthetic intermediate in their drug discovery efforts.
References
Anwendungshinweise und Protokolle für Suzuki-Miyaura-Kupplungsreaktionen mit 4-Brom-3-fluorbenzotrifluorid
Anwendungsgebiet: Diese Anwendungshinweise richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von komplexen Molekülen mittels Palladium-katalysierter Kreuzkupplungsreaktionen beteiligt sind. 4-Brom-3-fluorbenzotrifluorid ist ein vielseitiger Baustein, dessen Derivate potenzielle Anwendungen in der pharmazeutischen und materialwissenschaftlichen Forschung haben.
Einleitung: Die Suzuki-Miyaura-Kupplung ist eine fundamentale metallorganische Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Bei 4-Brom-3-fluorbenzotrifluorid ermöglicht die Reaktivität des Bromatoms die Kupplung mit einer Vielzahl von Boronsäuren und deren Derivaten. Die Fluor- und Trifluormethyl-Substituenten am aromatischen Ring beeinflussen die elektronischen Eigenschaften des Moleküls und können die biologische Aktivität und die physikochemischen Eigenschaften der Endprodukte maßgeblich mitbestimmen. Produkte aus diesen Reaktionen sind von Interesse für die Entwicklung von niedermolekularen Medikamenten, insbesondere im Bereich der entzündungshemmenden und Antikrebs-Wirkstoffe.[1]
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst repräsentative Bedingungen und Ausbeuten für Suzuki-Miyaura-Kupplungsreaktionen von strukturell ähnlichen Arylbromiden zusammen. Diese Daten dienen als Ausgangspunkt für die Optimierung von Reaktionen mit 4-Brom-3-fluorbenzotrifluorid.
| Eintrag | Arylbromid | Boronsäure | Palladium-Katalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) |
| 1 | 4-Bromobenzonitril | 4-(Trifluormethyl)phenylboronsäure | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2 M wässrig) | Toluol | 80-90 | 4-6 | Hoch |
| 2 | 3-Brom-pyrazolo[1,5-a]pyrimidin-5(4H)-on | Phenylboronsäure | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3 Äq.) | EtOH/H₂O (4:1) | 120 (µW) | 0.67 | 74[2] |
| 3 | 3-Brom-pyrazolo[1,5-a]pyrimidin-5(4H)-on | 4-Methoxyphenylboronsäure | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3 Äq.) | EtOH/H₂O (4:1) | 120 (µW) | 0.67 | 89[2] |
| 4 | 4-Chlorbenzotrifluorid | Phenylboronsäure | 10% Pd/C | - | K₂CO₃ | DMA/H₂O (9:1) | 80 | 24 | 79 |
| 5 | 4-Brom-2-hydroxybenzaldehyd | Phenylboronsäure | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2 Äq.) | 1,4-Dioxan/H₂O (4:1) | 80-100 | 8-16 | Hoch[3] |
Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind allgemeine Richtlinien und erfordern möglicherweise eine Optimierung für spezifische Boronsäuren und Reaktionsbedingungen.
Protokoll 1: Konventionelle Heizmethode
Materialien:
-
4-Brom-3-fluorbenzotrifluorid (1,0 Äq.)
-
Arylboronsäure (1,2 Äq.)
-
Palladium-Katalysator (z.B. Pd(PPh₃)₄, 2-5 mol%)
-
Base (z.B. K₂CO₃, 2,0 Äq.)
-
Entgastes Lösungsmittel (z.B. 1,4-Dioxan/Wasser, 4:1)
-
Schlenk-Kolben oder versiegeltes Reaktionsgefäß
-
Magnetrührer und Heizplatte
-
Inertgasversorgung (Argon oder Stickstoff)
-
Standard-Laborglasgeräte für Aufarbeitung und Reinigung
Durchführung:
-
Reaktionsaufbau: In einem ausgeflammten Schlenk-Kolben unter Inertgasatmosphäre 4-Brom-3-fluorbenzotrifluorid, die Arylboronsäure, die Base und den Palladium-Katalysator vorlegen.
-
Den Kolben verschließen und für 10-15 Minuten mit Inertgas spülen.
-
Lösungsmittelzugabe: Das entgaste Lösungsmittelgemisch mittels einer Spritze zugeben.
-
Reaktionsdurchführung: Die Reaktionsmischung unter starkem Rühren auf 80-100 °C erhitzen.
-
Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgen.
-
Aufarbeitung: Nach vollständigem Umsatz die Reaktionsmischung auf Raumtemperatur abkühlen lassen. Die Mischung mit Ethylacetat und Wasser verdünnen. Die organische Phase abtrennen und mit gesättigter Kochsalzlösung waschen. Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Reinigung: Das Rohprodukt kann durch Säulenchromatographie an Kieselgel oder durch Umkristallisation gereinigt werden, um das gewünschte Biaryl-Produkt zu erhalten.
Protokoll 2: Mikrowellen-assistierte Methode
Materialien:
-
4-Brom-3-fluorbenzotrifluorid (1,0 Äq.)
-
Arylboronsäure (1,3 Äq.)
-
Palladium(II)-acetat (Pd(OAc)₂, 2-5 mol%)
-
Ligand (z.B. XPhos, 4-10 mol%)
-
Base (z.B. K₂CO₃, 3,0 Äq.)
-
Entgastes Lösungsmittel (z.B. Ethanol/Wasser, 4:1)
-
Mikrowellenreaktionsgefäß mit Rührfisch
Durchführung:
-
Reaktionsansatz: In ein 10-mL-Mikrowellenreaktionsgefäß 4-Brom-3-fluorbenzotrifluorid, die Arylboronsäure, die Base, Pd(OAc)₂ und den Liganden einwiegen.
-
Das entgaste Lösungsmittelgemisch zugeben.
-
Reaktionsdurchführung: Das Gefäß verschließen und im Mikrowellenreaktor bei konstanter Leistung auf die gewünschte Temperatur (z.B. 120 °C) erhitzen. Die Reaktion für 10-40 Minuten bei dieser Temperatur halten.
-
Aufarbeitung: Nach der Reaktion das Gefäß auf Raumtemperatur abkühlen lassen. Die Mischung mit Ethylacetat verdünnen und mit Wasser und gesättigter Kochsalzlösung waschen. Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Reinigung: Das Rohprodukt mittels Flash-Säulenchromatographie an Kieselgel reinigen.
Visualisierungen
Katalytischer Zyklus der Suzuki-Miyaura-Kupplung
Abbildung 1: Allgemeiner katalytischer Zyklus der Suzuki-Miyaura-Kupplung.
Experimenteller Arbeitsablauf
Abbildung 2: Standard-Arbeitsablauf für die Suzuki-Miyaura-Kupplungsreaktion.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromo-3-fluorobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-3-fluorobenzotrifluoride is a versatile, fluorinated building block crucial in the synthesis of pharmaceutical and agrochemical compounds. Its unique trifluoromethyl, fluoro, and bromo-substituted aromatic structure offers a strategic platform for constructing complex molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom modulates the electronic properties of the benzene ring. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed protocols for the synthesis of pharmaceutical intermediates from this compound, focusing on key bond-forming reactions.
Key Reactions and Applications
The reactivity of this compound is primarily centered around the bromo group, which readily participates in palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern medicinal chemistry for the assembly of complex molecular architectures.
Core Applications Include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures, which are prevalent in many pharmaceutical agents.
-
Buchwald-Hartwig Amination: To introduce aryl amine moieties, a common pharmacophore in drug candidates.
-
Sonogashira Coupling: For the synthesis of aryl alkynes, which can serve as versatile intermediates for further functionalization.
-
Grignard Reaction: To create a Grignard reagent for subsequent nucleophilic addition to electrophiles, enabling the formation of new carbon-carbon bonds.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for key transformations of this compound and its analogs. These serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 8 | ~95[1] |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 90 | 9 | High Yield[2][3] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 80-90 (estimated)[4] |
| 2 | 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | High Yield[4] |
| 3 | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60[5][6] |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | 65 | 12 | 80-90 (estimated) |
| 2 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF/DMA | 75 | 72 | Low conversion in batch[7] |
| 3 | Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | Et₃N (0.75 mmol) | [TBP][4EtOV] | 55 | 3 | 72-99[2] |
Experimental Protocols
The following are detailed, representative protocols for key synthetic transformations starting from this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol describes the synthesis of 2-fluoro-4-(trifluoromethyl)-4'-cyanobiphenyl, a potential pharmaceutical intermediate.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), 4-cyanophenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (8 mL) and degassed water (2 mL) to the flask.
-
Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an Aryl Amine Intermediate
This protocol details the synthesis of N-(2-fluoro-4-(trifluoromethyl)phenyl)aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL). Finally, add aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion (typically 18-24 hours), cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Protocol 3: Sonogashira Coupling for the Synthesis of an Aryl Alkyne Intermediate
This protocol outlines the synthesis of 1-(2-fluoro-4-(trifluoromethyl)phenyl)-2-phenylethyne.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture for 10 minutes, then add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction Execution: Heat the reaction mixture to 65 °C and stir until the starting material is consumed as indicated by TLC (typically 12-16 hours).
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired aryl alkyne.
Protocol 4: Grignard Reagent Formation and Reaction with an Electrophile
This protocol describes the formation of (3-fluoro-4-(trifluoromethyl)phenyl)magnesium bromide and its subsequent reaction with paraformaldehyde to produce (3-fluoro-4-(trifluoromethyl)phenyl)methanol.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Tetrahydrofuran (THF), anhydrous
-
Paraformaldehyde
-
Hydrochloric acid (HCl), 1 M
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of nitrogen.
-
Add magnesium turnings (1.2 mmol, 1.2 equiv) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may be initiated by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Reaction with Paraformaldehyde:
-
In a separate dry flask under nitrogen, suspend paraformaldehyde (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL).
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the paraformaldehyde suspension to the Grignard reagent via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the target alcohol.
-
Mandatory Visualizations
Reaction Pathway Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. rsc.org [rsc.org]
Application of 4-Bromo-3-fluorobenzotrifluoride in Agrochemical Synthesis: A Detailed Guide
Introduction
4-Bromo-3-fluorobenzotrifluoride is a key intermediate in the synthesis of modern agrochemicals, particularly next-generation pesticides and crop protection agents.[1] Its unique molecular structure, featuring a trifluoromethyl group, a fluorine atom, and a bromine atom, imparts enhanced chemical stability, biological activity, and metabolic resistance to the final agrochemical products.[1] The trifluoromethyl group often increases the lipophilicity of a molecule, which can improve its ability to penetrate biological membranes, leading to enhanced efficacy. The fluorine and bromine substituents provide sites for selective chemical modifications, allowing for the fine-tuning of the agrochemical's mode of action, target specificity, and environmental profile.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative pyrazole carboxamide fungicide, a class of agrochemicals known to be effective succinate dehydrogenase inhibitors (SDHIs).
Application in Fungicide Synthesis: Pyrazole Carboxamides (SDHIs)
The this compound moiety is a valuable building block for a range of agrochemicals, including insecticides, herbicides, and fungicides. Its application is particularly notable in the synthesis of pyrazole carboxamide fungicides. These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain of fungi and thus inhibiting their growth. The synthesis of these complex molecules often involves key carbon-carbon bond-forming reactions where this compound serves as a crucial starting material.
A common and versatile method for constructing the core structure of these fungicides is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction allows for the efficient formation of a biaryl linkage between the this compound core and a pyrazole-containing boronic acid or boronate ester. The resulting intermediate can then be further elaborated to yield the final active ingredient.
Synthesis of a Representative Pyrazole Carboxamide Fungicide
This section details the synthesis of a representative pyrazole carboxamide fungicide, N-(2-fluoro-4-(trifluoromethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, starting from this compound. The synthesis proceeds via a two-step sequence: a Suzuki-Miyaura coupling followed by an amidation reaction.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling to Synthesize 1-methyl-4-(2-fluoro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole
This step involves the palladium-catalyzed cross-coupling of this compound with a pyrazole boronic acid derivative.
-
Materials:
-
This compound
-
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (10.0 g, 41.5 mmol, 1.0 eq.), (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (9.5 g, 45.7 mmol, 1.1 eq.), potassium phosphate tribasic (17.6 g, 83.0 mmol, 2.0 eq.), palladium(II) acetate (0.19 g, 0.83 mmol, 2 mol%), and SPhos (0.68 g, 1.66 mmol, 4 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 100 mL of degassed 1,4-dioxane and 25 mL of degassed water via cannula.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (150 mL) and water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a white solid.
-
Step 2: Amidation to Synthesize N-(2-fluoro-4-(trifluoromethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
This step involves the conversion of the pyrazole intermediate to an acid chloride, followed by reaction with an appropriate aniline to form the final amide product.
-
Materials:
-
1-methyl-4-(2-fluoro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole (from Step 1)
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM) (anhydrous)
-
2-Amino-5-chlorotoluene
-
Triethylamine (Et₃N)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the product from Step 1 (10.0 g, 29.4 mmol, 1.0 eq.) in anhydrous dichloromethane (100 mL).
-
Add a catalytic amount of DMF (2-3 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (3.2 mL, 35.3 mmol, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the formation of the acid chloride by TLC.
-
In a separate flask, dissolve 2-amino-5-chlorotoluene (4.6 g, 32.3 mmol, 1.1 eq.) and triethylamine (6.2 mL, 44.1 mmol, 1.5 eq.) in anhydrous dichloromethane (50 mL).
-
Cool the aniline solution to 0 °C.
-
Slowly add the freshly prepared acid chloride solution to the aniline solution via cannula.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with water (50 mL).
-
Separate the organic layer, wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to yield the final fungicide as a crystalline solid.
-
Data Presentation
Table 1: Quantitative Data for the Synthesis of the Representative Fungicide
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Moles (mmol) | Yield (%) | Purity (%) |
| 1 | 1-methyl-4-(2-fluoro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole | This compound | 340.23 | 29.4 | 85 | >98 (GC-MS) |
| 2 | N-(2-fluoro-4-(trifluoromethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Product from Step 1 | 463.31 | 25.0 | 90 | >99 (HPLC) |
Visualizations
Logical Relationship of Agrochemical Properties
Caption: Key structural features of this compound and their contribution to agrochemical properties.
Experimental Workflow for Fungicide Synthesis
Caption: A two-step experimental workflow for the synthesis of a representative pyrazole carboxamide fungicide.
References
Application Notes and Protocols: The Role of 4-Bromo-3-fluorobenzotrifluoride in Advanced Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorobenzotrifluoride is a versatile fluorinated organic compound that serves as a critical building block in the synthesis of high-performance materials.[1] Its unique molecular architecture, featuring a trifluoromethyl group, a fluorine atom, and a reactive bromine atom on a benzene ring, imparts desirable properties to polymers and other advanced materials.[2] The presence of fluorine enhances thermal stability, chemical resistance, and specific electronic characteristics, making materials derived from this compound suitable for demanding applications in aerospace, automotive, and electronics industries.[1][3]
The bromine atom provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds essential for polymerization and the synthesis of complex molecular structures.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a fluorinated poly(phenylene) derivative, a class of polymers known for its exceptional thermal and mechanical properties.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 40161-54-4 | [1] |
| Molecular Formula | C₇H₃BrF₄ | [1] |
| Molecular Weight | 243.00 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 145 °C | [1] |
| Density | 1.72 g/mL | [1] |
| Purity | ≥ 98% (GC) | [1] |
Applications in Material Science
The incorporation of the 3-fluoro-4-(trifluoromethyl)phenylene moiety, derived from this compound, into a polymer backbone leads to materials with a unique combination of properties.
High-Performance Polymers
Fluorinated polymers often exhibit superior performance characteristics compared to their non-fluorinated analogs. The strong carbon-fluorine bond and the electron-withdrawing nature of the trifluoromethyl group contribute to:
-
Enhanced Thermal Stability: The resulting polymers can withstand high temperatures without significant degradation, making them suitable for applications in demanding thermal environments.[3]
-
Increased Chemical Resistance: The fluorine atoms provide a protective shield against harsh chemicals and solvents.[1][3]
-
Improved Dielectric Properties: The low polarizability of the C-F bond often leads to materials with low dielectric constants, which is advantageous for applications in microelectronics and high-frequency communication.
-
Reduced Moisture Absorption: The hydrophobic nature of fluorinated compounds results in polymers with low water uptake, which is critical for maintaining performance in humid environments.
Organic Electronics
The electronic properties of materials can be finely tuned by the introduction of fluorine atoms. Fluorinated aromatic compounds are used in the synthesis of organic semiconductors and other materials for applications in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Organic Field-Effect Transistors (OFETs)
-
Organic Photovoltaics (OPVs)
The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the HOMO and LUMO energy levels of the material, which is a key factor in designing efficient electronic devices.
Experimental Protocols
The following protocols describe the synthesis of a fluorinated poly(phenylene) derivative via the Suzuki-Miyaura coupling reaction, a powerful and versatile method for C-C bond formation.[2][5]
Protocol 1: Synthesis of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid
This protocol outlines the conversion of this compound to its corresponding boronic acid, a necessary precursor for the Suzuki-Miyaura polymerization.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel while maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add 2M HCl to quench the reaction.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Visualization of the Synthesis Pathway:
Protocol 2: Suzuki-Miyaura Polymerization
This protocol describes the polymerization of the synthesized boronic acid with a suitable di-bromo co-monomer to yield a fluorinated poly(phenylene) derivative.
Materials:
-
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid (from Protocol 1)
-
1,4-Dibromobenzene (or other suitable di-bromo monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid (1.0 eq), 1,4-dibromobenzene (1.0 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Polymerization: Heat the reaction mixture to reflux (typically 80-90 °C) under an inert atmosphere and stir vigorously for 24-48 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80 °C) until a constant weight is achieved.
Visualization of the Polymerization Workflow:
Characterization and Expected Properties
The resulting fluorinated poly(phenylene) is expected to exhibit the following properties. The data presented here is representative of fluorinated aromatic polymers and serves as a guideline for the expected performance.
| Property | Expected Value Range |
| Glass Transition Temperature (Tg) | > 200 °C |
| 5% Weight Loss Temperature (Td) | > 450 °C (in N₂) |
| Tensile Strength | 70 - 100 MPa |
| Tensile Modulus | 2.0 - 3.5 GPa |
| Dielectric Constant (at 1 MHz) | 2.5 - 3.0 |
| Water Absorption (24h immersion) | < 0.2 % |
Conclusion
This compound is a key intermediate for the synthesis of advanced materials with enhanced thermal, chemical, and dielectric properties. The protocols provided herein offer a practical guide for the synthesis of a fluorinated poly(phenylene) derivative via Suzuki-Miyaura coupling. The unique combination of fluorine and a trifluoromethyl group in the resulting polymer makes it a promising candidate for a wide range of high-performance applications. Researchers are encouraged to adapt and optimize these protocols for their specific research and development needs.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H3BrF4 | CID 142414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-fluorobenzotrifluoride
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a privileged position. The strategic incorporation of fluorine atoms can dramatically modulate a compound's metabolic stability, lipophilicity, and binding affinity. 4-Bromo-3-fluorobenzotrifluoride is a trifecta of functionality in a single aromatic ring, presenting itself as a highly valuable and versatile building block. Its bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the ortho-fluorine and para-trifluoromethyl groups exert strong electron-withdrawing effects, influencing the reactivity of the C-Br bond and the properties of the resulting coupled products.[1]
This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound, offering detailed application notes and robust protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic intermediate.
The Strategic Advantage of this compound in Cross-Coupling
The unique electronic nature of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The cumulative electron-withdrawing effect of the fluorine and trifluoromethyl groups renders the carbon-bromine bond more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. This enhanced reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound.[2][3] For this compound, this reaction provides a direct route to a diverse array of 2-fluoro-4-(trifluoromethyl)biphenyl derivatives, which are of significant interest in the development of pharmaceuticals and advanced materials.[4][5]
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄, and a phosphine ligand is typically employed. For electron-deficient aryl bromides like our substrate, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often beneficial. These ligands stabilize the Pd(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is essential for the activation of the boronic acid partner. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is frequently used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
While specific data for this compound is not extensively published, the following table presents representative yields for analogous electron-deficient fluorinated aryl bromides to provide an expectation of reactivity.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 85 | 95 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O | 80 | >95 |
| 4-Bromobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 85 | 92[6] |
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds from aryl halides and amines.[7][8][9] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in many drug candidates. For this compound, this reaction opens the door to a wide range of N-aryl-2-fluoro-4-(trifluoromethyl)anilines.
Causality Behind Experimental Choices
-
Catalyst System: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or tBu₃P are commonly used.[10] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like K₃PO₄ or Cs₂CO₃ can also be effective, particularly for more sensitive substrates.[11]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.
Generalized Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Aminations
The following table presents representative yields for the Buchwald-Hartwig amination of analogous electron-deficient aryl bromides.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 92[10] |
| 4-Bromobenzotrifluoride | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95[10] |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | 65[12] |
Diagram of the Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. For this compound, the Sonogashira coupling provides a direct pathway to 1-(alkynyl)-2-fluoro-4-(trifluoromethyl)benzenes.
Causality Behind Experimental Choices
-
Catalyst System: The Sonogashira reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in the presence of a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free conditions have also been developed, often requiring stronger bases or more specialized ligands.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to scavenge the HX by-product.[15]
-
Solvent: Anhydrous, polar aprotic solvents like THF, DMF, or acetonitrile are commonly used.
Generalized Protocol for Sonogashira Coupling
This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed THF
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Inerting the System: Evacuate and backfill the flask with an inert gas three times.
-
Reagent and Solvent Addition: Add anhydrous, degassed THF (5 mL), followed by triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Couplings
The following table provides representative yields for the Sonogashira coupling of analogous electron-deficient aryl bromides, including a substrate with a trifluoromethyl group, which suggests a high probability of success for this compound.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina / 0.1% Cu₂O on Alumina | - | THF-DMA (9:1) | 75 (batch) | <2 |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina / 0.1% Cu₂O on Alumina | - | THF-DMA (9:1) | 80 (flow) | 60[16] |
| 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Et₃N | DMF | 100 | 98[17] |
| 1-bromo-4-iodobenzene | Phenylacetylene | Pd₂(dba)₃ / PPh₃ / CuI | i-Pr₂NH | DMSO | 45 | 90 |
Diagram of the Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of complex fluorinated molecules. The palladium-catalyzed cross-coupling reactions discussed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding pathways to a diverse range of functionalized products. The electron-deficient nature of the aromatic ring enhances its reactivity in these transformations, making it an ideal substrate for library synthesis and lead optimization in drug discovery programs. The provided protocols, based on established methodologies for analogous compounds, serve as a robust starting point for researchers to harness the full synthetic potential of this valuable intermediate. Further exploration of other cross-coupling reactions, such as Heck, Stille, and Negishi couplings, will undoubtedly expand the utility of this compound in the years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. ajrconline.org [ajrconline.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Formation of (3-Fluoro-4-(trifluoromethyl)phenyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of the Grignard reagent, (3-fluoro-4-(trifluoromethyl)phenyl)magnesium bromide, from 4-Bromo-3-fluorobenzotrifluoride. This versatile organometallic intermediate is a valuable building block in medicinal chemistry and agrochemical synthesis, primarily due to the strategic placement of fluorine and a trifluoromethyl group, which can significantly modulate the physicochemical and biological properties of target molecules.[1][2] The protocols outlined below are based on established principles of Grignard reagent synthesis and have been adapted for this specific electron-deficient aryl halide.
Introduction
Grignard reagents, organomagnesium halides, are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from aryl halides bearing electron-withdrawing groups, such as the trifluoromethyl group, can be challenging. However, the successful formation of (3-fluoro-4-(trifluoromethyl)phenyl)magnesium bromide opens avenues for the introduction of the 3-fluoro-4-(trifluoromethyl)phenyl moiety into a wide array of molecular scaffolds. This functional group is of particular interest in drug design as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while the fluorine atom can influence pKa and conformation.[2] This Grignard reagent serves as a key intermediate in the synthesis of various bioactive molecules, including substance P (neurokinin-1) receptor antagonists and other potential therapeutic agents.[3]
Reaction Pathway and Mechanism
The formation of (3-fluoro-4-(trifluoromethyl)phenyl)magnesium bromide proceeds via the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, which stabilizes the Grignard reagent.
Caption: Reaction scheme for the formation of the Grignard reagent.
Experimental Protocols
The following protocols provide a general framework for the laboratory-scale synthesis of (3-fluoro-4-(trifluoromethyl)phenyl)magnesium bromide. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | TCI, Sigma-Aldrich, etc. | Ensure dryness before use. |
| Magnesium turnings | Grignard grade | Sigma-Aldrich, etc. | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Use freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Iodine | Crystal, ACS reagent | Various | For activation of magnesium. |
| 1,2-Dibromoethane | Anhydrous, 99% | Various | Optional, for activation. |
Protocol 1: Standard Grignard Formation
This protocol is a standard method for the preparation of aryl Grignard reagents.
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (or connected to an inert gas line), and a pressure-equalizing dropping funnel. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow the flask to cool.
-
Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and self-refluxes. If the reaction does not start, gentle warming or sonication may be applied.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath may be required to control the temperature.[4]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for 1-2 hours to ensure complete consumption of the starting material. The completion of the reaction is indicated by the consumption of most of the magnesium.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a known titrant, such as iodine in THF.
Protocol 2: Entrainment Method for Difficult Initiations
For aryl halides that are difficult to activate, an entrainment method using a more reactive halide can be employed.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Initiation with Entrainer: Add a small amount of a reactive alkyl halide, such as 1,2-dibromoethane (a few drops), to the magnesium suspension in THF. The reaction should initiate readily, as evidenced by the evolution of ethene gas.
-
Addition of Aryl Halide: Once the activation is evident, begin the slow, dropwise addition of the this compound solution as described in Protocol 1.
-
Follow steps 5 and 6 from Protocol 1 for reaction completion and quantification.
Quantitative Data
While specific yield data for the formation of (3-fluoro-4-(trifluoromethyl)phenyl)magnesium bromide is not extensively published in peer-reviewed journals, yields for the formation of similar trifluoromethyl-substituted phenylmagnesium bromides are reported to be generally good to excellent, often exceeding 80%, under optimized conditions.[5] The primary side reaction that can reduce the yield is the Wurtz coupling, which leads to the formation of a biaryl byproduct.[6][7]
| Parameter | Condition | Expected Yield Range | Reference |
| Solvent | THF | High | General Grignard protocols |
| Diethyl Ether | Moderate to High | General Grignard protocols | |
| Temperature | Reflux | High | [3] |
| Room Temperature | Moderate | General Grignard protocols | |
| Activation | Iodine | Effective | General Grignard protocols |
| 1,2-Dibromoethane | Very Effective | Entrainment method literature | |
| Addition Rate | Slow (dropwise) | High (minimizes Wurtz coupling) | [4] |
Note: The expected yields are estimates based on analogous reactions and general principles of Grignard chemistry. Actual yields may vary depending on the specific experimental conditions and the purity of the reagents.
Applications in Synthesis
(3-Fluoro-4-(trifluoromethyl)phenyl)magnesium bromide is a valuable reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Synthesis of Pharmaceutical Intermediates
This Grignard reagent can be used in nucleophilic addition reactions with various electrophiles to create key intermediates for active pharmaceutical ingredients (APIs). For example, it can react with aldehydes, ketones, and esters to form corresponding alcohols, which are common precursors in drug synthesis. A notable application is in the synthesis of neurokinin-1 (NK-1) receptor antagonists.
Caption: General workflow for the application in API synthesis.
Cross-Coupling Reactions
While the Grignard reagent itself is a powerful nucleophile, it can also be used in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, further expanding its synthetic utility.[1]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvents.- Passivated magnesium surface. | - Thoroughly dry all glassware and use anhydrous solvents.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.[4] |
| Low yield | - Wurtz coupling side reaction.- Incomplete reaction. | - Add the aryl halide slowly to maintain a low concentration.- Ensure the reaction goes to completion by extending the reaction time or gentle heating.[4] |
| Formation of a significant amount of biaryl byproduct | - High local concentration of aryl halide.- High reaction temperature. | - Slow, controlled addition of the aryl halide.- Maintain a moderate reaction temperature. |
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All manipulations should be performed under an inert atmosphere.
-
Anhydrous ethers are flammable and can form explosive peroxides. Handle with care and in a well-ventilated fume hood.
-
The reaction is exothermic and can become vigorous. Appropriate cooling and rate of addition should be employed to maintain control.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.
References
- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-3-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorobenzotrifluoride is a key building block in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a desirable moiety in drug design.[1] The bromine atom serves as a primary site for synthetic modification, readily participating in a variety of cross-coupling reactions. This document provides detailed protocols for the nucleophilic substitution of the bromine atom on this compound, with a focus on the highly efficient palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of substituted aniline derivatives.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following section provides a detailed protocol for the Buchwald-Hartwig amination of this compound with a representative secondary amine, morpholine. This protocol can be adapted for other primary and secondary amines with appropriate optimization.
General Considerations:
-
The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
All glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Solvents must be anhydrous and deoxygenated.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene (0.1-0.2 M)
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (argon or nitrogen) with a manifold
-
Syringes and needles
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add this compound (1.0 equiv).
-
Solvent and Nucleophile Addition: Add anhydrous, deoxygenated toluene via syringe to the desired concentration (e.g., 0.1 M). Finally, add morpholine (1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-(3-fluoro-4-(trifluoromethyl)phenyl)morpholine.
Experimental Workflow Diagram
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation
While specific yield data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes representative yields for the amination of structurally similar aryl bromides. This data can serve as a benchmark for what can be expected from the reaction.
| Aryl Bromide | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd₂(dba)₃ (1-2), XPhos (2-4) | NaOtBu | Toluene | 100 | 12-18 | 80-95 |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd(OAc)₂ (2), RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2), XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | ~90 |
| 4-Bromobenzotrifluoride | Aliphatic Amine | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18-24 | 85-95 |
Troubleshooting and Optimization
The success of the Buchwald-Hartwig amination can be influenced by several factors. The following diagram outlines a logical approach to troubleshooting and optimizing the reaction conditions.
Reaction Optimization Logic
Caption: Decision tree for optimizing the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Bromo-3-fluorobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluorobenzotrifluoride. Our aim is to help you improve reaction yields and overcome common challenges in your synthetic experiments.
Troubleshooting Guides
Low yields in reactions involving this compound can often be attributed to a few key factors. The following guides address common issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Grignard reactions.
Guide 1: Suzuki-Miyaura Coupling
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere (Argon or Nitrogen).[1][2] Use fresh, high-purity palladium catalysts and ligands. Consider using a more stable precatalyst. |
| Inefficient Transmetalation | The choice of base is critical. Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective than weaker ones.[3] The addition of a small amount of water to the solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) can facilitate the formation of the active boronate species.[1] |
| Side Reactions | Protodeboronation: Use anhydrous conditions if your boronic acid is sensitive to water. Converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) can also prevent this side reaction.[1] Homocoupling: This is often caused by the presence of oxygen. Ensure your reaction is thoroughly degassed. Using a slight excess of the boronic acid can also minimize this.[4] |
| Poor Substrate Reactivity | The electronic properties of this compound (electron-withdrawing CF₃ and F groups) can affect the oxidative addition step. Using electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can enhance the reactivity of the palladium catalyst.[2] Increasing the reaction temperature may also be necessary.[5] |
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Guide 2: Buchwald-Hartwig Amination
Problem: Incomplete Conversion or Side Product Formation
| Possible Cause | Suggested Solution |
| Catalyst Inhibition | The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis. Using bulky phosphine ligands can mitigate this issue.[2] |
| Incorrect Base Selection | Strong, non-nucleophilic bases like NaOtBu or LiHMDS are commonly used. The choice of base can be substrate-dependent, and screening different bases may be necessary.[6] For base-sensitive substrates, milder conditions with weaker bases might be required.[7] |
| Hydrodehalogenation | This side reaction replaces the bromine with a hydrogen. It can be minimized by using a suitable ligand and ensuring the reaction is not overheated. |
| Amine Basicity | Weakly basic amines may require stronger bases and more forcing conditions to achieve good yields. |
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A systematic approach to troubleshooting Buchwald-Hartwig amination reactions.
Guide 3: Grignard Reaction
Problem: Failure to Form Grignard Reagent or Low Yield of Adduct
| Possible Cause | Suggested Solution |
| Reaction Not Initiating | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.[8] Activating the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[8] |
| Quenching of Grignard Reagent | The presence of any protic source, including water or acidic functional groups on the substrate, will quench the Grignard reagent. Use anhydrous solvents and ensure all reagents are dry.[8] |
| Wurtz Coupling | This side reaction leads to the formation of a biphenyl byproduct.[9] It can be minimized by the slow addition of the this compound solution to the magnesium turnings to maintain a low concentration of the aryl bromide.[8] |
| Poor Reactivity of Electrophile | If the subsequent reaction with an electrophile is low-yielding, ensure the electrophile is sufficiently reactive and added at an appropriate temperature (often cooled in an ice bath before addition).[9] |
Troubleshooting Workflow for Grignard Reactions
Caption: A troubleshooting guide for Grignard reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound sluggish?
The electron-withdrawing nature of the trifluoromethyl and fluoro groups can make the aryl bromide more electron-deficient, which should favor oxidative addition. However, if the reaction is still slow, consider the electronic properties of your boronic acid partner and the choice of ligand. A more electron-rich and bulky phosphine ligand can accelerate the catalytic cycle.[2] Also, ensure your base is strong enough to facilitate the transmetalation step effectively.[3]
Q2: I am observing significant hydrodehalogenation in my Buchwald-Hartwig amination. What can I do?
Hydrodehalogenation is a common side reaction. It can be influenced by the choice of ligand, base, and temperature. Some palladium-ligand complexes are more prone to this side reaction. Consider screening different ligands. Also, using a less coordinating solvent or a different base might help. Finally, lowering the reaction temperature, if possible, can reduce the rate of this side reaction.
Q3: Can I use this compound to form an organolithium reagent?
Yes, you can form the corresponding organolithium reagent via lithium-halogen exchange, typically using n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like THF. However, care must be taken to avoid side reactions, and the subsequent reaction with an electrophile should be performed at low temperatures.
Q4: What is the best way to purify the products from these reactions?
Flash column chromatography on silica gel is the most common method for purifying the products of these reactions. The choice of eluent will depend on the polarity of your product. It is also important to effectively remove the palladium catalyst and any remaining inorganic salts during the workup procedure before chromatography.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield in Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that optimal conditions are highly dependent on the specific coupling partners.
Table 1: Influence of Ligand and Base on Suzuki-Miyaura Coupling Yield
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
| Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 65 |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 92 |
| 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DMF/H₂O | 100 | 12 | 70 |
| 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | 6 | 95 |
Table 2: Influence of Ligand and Base on Buchwald-Hartwig Amination Yield
Reaction Conditions: 4-bromobenzotrifluoride (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Yields determined by GC analysis.[10]
| Amine | Ligand | Base | Yield (%) |
| Aniline | XPhos | NaOtBu | 95 |
| Aniline | RuPhos | NaOtBu | 88 |
| Morpholine | BrettPhos | K₃PO₄ | 92 |
| Morpholine | XPhos | Cs₂CO₃ | 85 |
| n-Hexylamine | XPhos | LiHMDS | 90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent(s) (e.g., Toluene/H₂O 10:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed under an inert atmosphere.[11]
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, and wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Grignard Reagent Formation and Reaction
Note: All glassware must be rigorously dried, and the reaction must be conducted under a strict inert atmosphere.[8]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine in a dry three-neck flask equipped with a reflux condenser and a dropping funnel. Gently warm the flask until violet iodine vapors are observed. Allow to cool to room temperature.
-
Initiation: Add enough anhydrous diethyl ether or THF to cover the magnesium. Prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent in the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle reflux.
-
Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the addition is complete, cool the Grignard reagent in an ice bath. Slowly add a solution of the electrophile (1.0 eq.) in the anhydrous solvent.
-
Quenching and Work-up: After the reaction with the electrophile is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of 4-Bromo-3-fluorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Suzuki coupling of 4-bromo-3-fluorobenzotrifluoride. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing a Suzuki coupling with this compound?
A1: The three most common side reactions are:
-
Protodeboronation: The replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom on your coupling partner.[1]
-
Dehalogenation: The reduction of the starting material, this compound, to 2-fluoro-1-(trifluoromethyl)benzene.
-
Homocoupling: The formation of a symmetrical biaryl from the coupling of two molecules of the boronic acid reagent.
Q2: Why is this compound prone to certain side reactions?
A2: this compound is an electron-deficient aryl bromide due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups.[2] This electronic nature can influence the rates of the steps in the Suzuki catalytic cycle, sometimes making side reactions more competitive. For instance, electron-deficient aryl halides can be more susceptible to dehalogenation under certain conditions.
Q3: How can I detect the formation of these side products?
A3: The presence of side products can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Side products will appear as distinct spots from the starting materials and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the different components of your crude reaction mixture by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be particularly useful for identifying and quantifying the desired product and fluorinated byproducts.
Troubleshooting Guides
Issue 1: Low yield of the desired coupled product with significant protodeboronation of the boronic acid.
Protodeboronation is the hydrolysis of the boronic acid to the corresponding arene, which reduces the amount of nucleophile available for the cross-coupling reaction.
Troubleshooting Workflow for Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation.
Quantitative Data: Effect of Base and Boron Source on Protodeboronation (Illustrative for Analogous Systems)
| Entry | Boron Reagent | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Protodeboronation (%) |
| 1 | Arylboronic Acid | NaOH | Dioxane/H₂O | 100 | 45 | 40 |
| 2 | Arylboronic Acid | K₃PO₄ | Dioxane/H₂O | 80 | 85 | 10 |
| 3 | Arylboronic Pinacol Ester | K₃PO₄ | Dioxane/H₂O | 80 | 92 | <5 |
Note: Data is illustrative and based on general trends for electron-deficient systems.
Issue 2: Formation of 3-fluoro-1-(trifluoromethyl)benzene (Dehalogenation Product).
Dehalogenation is the reduction of the aryl bromide, which consumes the starting material and lowers the yield of the desired product.
Troubleshooting Workflow for Dehalogenation
Caption: A decision tree for troubleshooting dehalogenation.
Quantitative Data: Effect of Ligand and Base on Dehalogenation (Illustrative for Analogous Systems)
| Entry | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| 1 | PPh₃ | NaOEt | Ethanol | 80 | 50 | 35 |
| 2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 | 8 |
| 3 | XPhos | K₂CO₃ | Dioxane/H₂O | 90 | 91 | <5 |
Note: Data is illustrative and based on general trends for electron-deficient aryl bromides.
Issue 3: Significant formation of homocoupled boronic acid byproduct.
Homocoupling of the boronic acid leads to the formation of a biaryl derived from the boronic acid, consuming the nucleophile and complicating purification.
Troubleshooting Workflow for Homocoupling
Caption: A decision tree for troubleshooting boronic acid homocoupling.
Quantitative Data: Effect of Catalyst and Atmosphere on Homocoupling (Illustrative for Analogous Systems)
| Entry | Pd Source | Ligand | Atmosphere | Desired Product Yield (%) | Homocoupling (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Air | 40 | 35 |
| 2 | Pd(OAc)₂ | PPh₃ | Nitrogen | 70 | 15 |
| 3 | Pd(PPh₃)₄ | - | Nitrogen | 85 | <5 |
| 4 | Pd₂(dba)₃ | XPhos | Argon (degassed) | 95 | <2 |
Note: Data is illustrative and based on general trends.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2.2-4.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 5:1, or Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and the ligand.
-
Add the degassed solvent system via syringe.
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizations
Suzuki Catalytic Cycle and Competing Side Reactions
Caption: The Suzuki catalytic cycle with competing side reaction pathways.
References
Technical Support Center: Purification of 4-Bromo-3-fluorobenzotrifluoride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-bromo-3-fluorobenzotrifluoride and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from the starting materials, side reactions, or subsequent degradation. Potential impurities include:
-
Isomeric Byproducts: The synthesis of this compound may lead to the formation of other isomers, such as 2-bromo-5-fluorobenzotrifluoride or 3-bromo-4-fluorobenzotrifluoride. The presence and quantity of these isomers depend on the synthetic route employed.
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 3-fluorobenzotrifluoride.
-
Di-brominated Species: Over-bromination can result in the formation of dibromofluorobenzotrifluoride isomers.
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present.
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Reagent-derived Impurities: Byproducts from the brominating agent or catalyst can also contaminate the crude product.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomeric byproducts and residual solvents.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for method validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities with distinct spectral signatures. ¹⁹F NMR is particularly powerful for identifying fluorinated isomers.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups and provide a fingerprint of the compound.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound derivatives.
Fractional Distillation
Problem: Poor separation of isomers.
| Possible Cause | Solution |
| Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. |
| Poor insulation of the column. | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
| Fluctuations in heat source. | Use a stable heating source like a heating mantle with a controller or an oil bath. |
Problem: Bumping or unstable boiling.
| Possible Cause | Solution |
| Lack of boiling chips or stir bar. | Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling. |
| Superheating of the liquid. | Ensure even heating of the flask. |
| High viscosity of the crude material. | Consider dissolving the crude material in a high-boiling, inert solvent to reduce viscosity. |
Problem: Product decomposition.
| Possible Cause | Solution |
| High distillation temperature. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound. |
| Presence of reactive impurities. | Consider a pre-purification step, such as a wash with a mild base or acid, to remove reactive impurities. |
| Prolonged heating. | Complete the distillation as efficiently as possible. |
Recrystallization
Problem: Oiling out instead of crystallization.
| Possible Cause | Solution |
| Solution is supersaturated at a temperature above the melting point of the solute. | Add a small amount of additional hot solvent to decrease the saturation. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| High concentration of impurities. | Attempt a preliminary purification by another method (e.g., flash chromatography) to remove a significant portion of the impurities. |
| Inappropriate solvent system. | Re-evaluate the solvent system. A solvent pair (one in which the compound is soluble and one in which it is insoluble) may be more effective. |
Problem: No crystal formation upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again. |
| Solution is not sufficiently saturated. | Concentrate the solution by boiling off some solvent. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation. Add a seed crystal of the pure compound. |
Problem: Low recovery of the purified product.
| Possible Cause | Solution |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-heat the receiving flask. Add a small excess of hot solvent before filtration to prevent premature crystallization. |
| Crystals are too fine and pass through the filter paper. | Use a finer porosity filter paper or a Büchner funnel with a proper seal. |
Flash Column Chromatography
Problem: Poor separation of the desired compound from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system (eluent). | Optimize the solvent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or channels. |
| Column was overloaded with crude material. | Use an appropriate amount of crude material for the column size (typically 1-10% of the silica gel weight). |
| Elution was too fast. | Reduce the flow rate of the eluent to allow for better equilibration between the stationary and mobile phases. |
Problem: Tailing of spots on TLC and broad peaks during chromatography.
| Possible Cause | Solution |
| Compound is interacting strongly with the acidic silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds. |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the eluent or a more volatile solvent and load it carefully onto the top of the column. For less soluble compounds, consider dry loading. |
| The compound is degrading on the silica gel. | Deactivate the silica gel by pre-eluting with the mobile phase containing a modifier. Consider using a different stationary phase like alumina. |
Problem: Cracking of the silica gel bed.
| Possible Cause | Solution |
| Heat is generated upon wetting the silica gel with a polar solvent. | Pack the column using a slurry of silica gel in the initial eluent. |
| A large change in solvent polarity during a gradient elution. | Use a more gradual solvent gradient. |
| The column ran dry. | Always keep the silica gel bed covered with solvent. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrF₄ | [2] |
| Molecular Weight | 243.00 g/mol | [2] |
| Boiling Point | 145 °C | [2] |
| Density | 1.72 g/mL | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity (typical) | ≥ 98% (GC) | [2] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline for the purification of liquid this compound derivatives with close-boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and thermometer
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source (if performing vacuum distillation)
-
Cold water source for the condenser
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently. If using a stir bar, start the stirrer.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly ascend the column. Adjust the heating rate to maintain a slow and steady rise.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling foreshots in a separate receiving flask. When the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.
-
Monitoring: Collect the fraction over a narrow temperature range (typically 1-2 °C). If the temperature drops, it may indicate that the main component has distilled.
-
Completion: Stop the distillation before the flask goes to dryness to avoid the formation of potentially explosive peroxides and to prevent bumping of the residue.
-
Analysis: Analyze the collected fractions for purity using an appropriate analytical method such as GC-MS or NMR.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying solid derivatives of this compound. The choice of solvent is critical and must be determined experimentally.
Materials:
-
Crude solid derivative of this compound
-
A suitable recrystallization solvent or solvent pair (e.g., hexanes, ethanol, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Glass rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with swirling until the solid is completely dissolved. Add the hot solvent portion-wise until a clear, saturated solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Inducing Crystallization (if necessary): If crystals do not form, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
-
Analysis: Determine the melting point and purity of the recrystallized product.
Protocol 3: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound derivatives using flash column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (solvent system determined by TLC, e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Collection tubes or flasks
-
Pressurized air or nitrogen source
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that gives an Rf value of approximately 0.2-0.4 for the desired compound and good separation from impurities.
-
Column Packing: Securely clamp the column in a vertical position in a fume hood. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry in the initial eluent. Tap the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Column Equilibration: Run the initial eluent through the column until the silica gel is fully wetted and the eluent level is just above the top layer of sand.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent. Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for samples not readily soluble in the eluent, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Carefully add the eluent to the column and apply pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-3-fluorobenzotrifluoride Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 4-Bromo-3-fluorobenzotrifluoride. This versatile building block is crucial in the synthesis of complex molecules for pharmaceuticals and material science, and efficient coupling is key to successful outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: The bromine atom in this compound is the primary site for palladium-catalyzed cross-coupling reactions. The most common and effective methods include Suzuki-Miyaura, Heck, and Sonogashira couplings, which allow for the formation of new carbon-carbon bonds.[2]
Q2: How does the electronic nature of this compound affect the cross-coupling reaction?
A2: this compound is considered an electron-deficient aryl halide due to the presence of the trifluoromethyl and fluoro groups. This electronic property generally facilitates the oxidative addition step in the palladium catalytic cycle, which can lead to higher reactivity compared to electron-rich aryl halides.[2]
Q3: What is the typical catalyst loading range for these reactions, and why is it important to optimize it?
A3: Typical catalyst loading ranges from 0.5 mol% to 5 mol% of the palladium source.[3][4] Optimizing catalyst loading is critical for several reasons:
-
Cost-effectiveness: Palladium catalysts and their associated ligands can be expensive, so using the minimum effective amount reduces overall cost, especially in large-scale synthesis.[3]
-
Purity of the final product: Higher catalyst loadings can sometimes lead to increased levels of impurities and side reactions, complicating purification.[3]
-
Reaction efficiency: While a higher catalyst loading can increase the reaction rate, an excessive amount may not provide a significant benefit and could even be detrimental.
Q4: Which palladium catalysts and ligands are recommended for coupling with this compound?
A4: The choice of catalyst and ligand is crucial for a successful reaction.
-
For Suzuki-Miyaura reactions, common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These are often paired with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can enhance catalyst stability and activity.[5][6][7]
-
For Heck reactions, Pd(OAc)₂ is a common and cost-effective choice, often used with phosphine ligands like P(o-tol)₃ or P(t-Bu)₃.
-
For Sonogashira reactions, a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst is traditionally used, though copper-free methods are also prevalent.[3]
Q5: Can other metals be used to catalyze the cross-coupling of this compound?
A5: Yes, nickel-based catalysts are emerging as a cost-effective and highly active alternative to palladium for certain cross-coupling reactions, including Suzuki-Miyaura couplings.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst and ligand. 2. Consider using a more air-stable pre-catalyst (e.g., a Buchwald G3 precatalyst). 3. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). | Palladium(0) catalysts are sensitive to air and moisture, which can lead to deactivation. Pre-catalysts are designed for more reliable generation of the active Pd(0) species. Oxygen can oxidize the active Pd(0) to inactive Pd(II). |
| Suboptimal Catalyst Loading | 1. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). 2. If the yield is still low, screen different catalyst/ligand systems. | For challenging couplings, a higher catalyst concentration may be necessary to achieve a reasonable reaction rate and conversion. The chosen catalyst system may not be optimal for this specific substrate. |
| Inappropriate Base or Solvent | 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Ensure the chosen solvent solubilizes all reactants. A co-solvent like water is often necessary for Suzuki reactions. | The base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction). Poor solubility of any component will hinder the reaction. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. | The oxidative addition step is often the rate-determining step and can be slow at lower temperatures, especially with less reactive coupling partners. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | Presence of oxygen in the reaction mixture. | Improve the degassing procedure of the solvent and reaction vessel (e.g., use several freeze-pump-thaw cycles or sparge with inert gas for an extended period). |
| Protodeboronation (in Suzuki Reactions) | Excess water, strong base, or high temperature. | Use anhydrous solvents, consider a milder base (e.g., KF), or lower the reaction temperature. Using a more stable boronic ester (e.g., a pinacol ester) can also mitigate this issue. |
| Dehalogenation (Ar-H instead of Ar-R') | Impurities in reagents or side reactions with the solvent or base. | Ensure high purity of all starting materials and solvents. A change in ligand or a lower reaction temperature may also suppress this side reaction. |
Issue 3: Reaction Mixture Turns Black
The formation of a black precipitate (palladium black) indicates catalyst decomposition.
| Potential Cause | Troubleshooting Step |
| Ligand Dissociation | 1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 for monodentate ligands). 2. Use bulkier, more electron-rich ligands that form more stable complexes with palladium. |
| High Reaction Temperature | Optimize the reaction to run at the lowest effective temperature. |
Data Presentation
The following tables present illustrative data on the effect of catalyst loading on the yield of common cross-coupling reactions with this compound. This data is synthesized based on general trends observed for electron-deficient aryl halides and should be used as a guide for optimization.
Table 1: Illustrative Data for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Pd(OAc)₂ (mol%) | SPhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1.0 | 2.0 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75 |
| 2.0 | 4.0 | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 3.0 | 6.0 | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 |
Table 2: Illustrative Data for Heck Coupling of this compound with Styrene
| Pd(OAc)₂ (mol%) | P(o-tol)₃ (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1.0 | 2.0 | Et₃N | DMF | 120 | 24 | 68 |
| 2.0 | 4.0 | Et₃N | DMF | 120 | 16 | 85 |
| 3.0 | 6.0 | Et₃N | DMF | 120 | 12 | 88 |
Table 3: Illustrative Data for Sonogashira Coupling of this compound with Phenylacetylene
| Pd(PPh₃)₂Cl₂ (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1.0 | 2.0 | Et₃N | THF | 60 | 18 | 70 |
| 2.0 | 4.0 | Et₃N | THF | 60 | 10 | 89 |
| 3.0 | 6.0 | Et₃N | THF | 60 | 7 | 93 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low product yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-3-fluorobenzotrifluoride Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluorobenzotrifluoride. The unique substitution pattern of this compound, featuring a bromine atom ortho to a fluorine atom and meta to a trifluoromethyl group, presents specific challenges related to steric hindrance in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reaction yields with this compound lower than expected?
A1: The primary challenge in reactions with this compound stems from steric hindrance around the bromine atom, which is positioned between a fluorine atom and a trifluoromethyl-substituted carbon. This steric crowding can impede the approach of the palladium catalyst, slowing down the oxidative addition step, which is often rate-limiting in cross-coupling reactions.[1] Additionally, the electron-withdrawing nature of the trifluoromethyl and fluorine groups deactivates the aromatic ring, which can also affect reaction rates.[2][3]
Q2: How do the fluorine and trifluoromethyl substituents on this compound influence its reactivity?
A2: The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which influences the electronic properties of the aromatic ring.[2][3] This can enhance the rate of oxidative addition in some palladium-catalyzed reactions.[1] However, these groups also contribute to the steric bulk around the reaction center, which can counteract the electronic benefits. Understanding this interplay is key to optimizing reaction conditions.
Q3: My reaction mixture turns black, and the reaction stalls. What is happening?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the active Pd(0) catalyst.[4] This can be caused by several factors, including the presence of oxygen, high temperatures, or the dissociation of the phosphine ligand from the palladium center.[4] To prevent this, ensure a rigorously inert atmosphere, optimize the reaction temperature to the lowest effective level, and consider using bulky, electron-rich ligands that form more stable complexes with palladium.[4]
Q4: Can I use this compound to prepare a Grignard reagent?
A4: Yes, the bromine atom on this compound can be converted into a Grignard reagent.[2] However, the formation of Grignard reagents requires strictly anhydrous conditions, as any moisture will quench the highly reactive organomagnesium species. The initiation of the reaction can sometimes be sluggish, and activation of the magnesium with iodine or other methods may be necessary.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
Root Cause Analysis: The combination of a sterically hindered aryl halide like this compound and a bulky boronic acid exacerbates the steric challenge, making it difficult for the coupling partners to come together on the palladium center for transmetalation and reductive elimination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Corrective Actions:
-
Ligand Selection: This is the most critical factor. Switch to bulkier, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the reductive elimination step and stabilize the palladium catalyst.
-
Base and Solvent: The choice of base is crucial. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than weaker ones. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.
-
Temperature: A moderate increase in temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, be cautious of catalyst decomposition at excessively high temperatures.[4]
-
Catalyst Precursor: Consider using a more active palladium precatalyst, such as a G3 or G4 palladacycle, which can generate the active Pd(0) species more efficiently.
Issue 2: Poor Conversion in Buchwald-Hartwig Amination with a Bulky Amine
Root Cause Analysis: Similar to Suzuki coupling, the steric bulk of both the aryl halide and a bulky amine (e.g., a secondary amine with large substituents) can hinder the reaction. The coordination of the amine and the subsequent reductive elimination are often the slow steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Corrective Actions:
-
Ligand Choice: The use of sterically hindered and electron-rich ligands is crucial. Ligands like XPhos and tBuBrettPhos have been specifically designed for challenging amination reactions.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are generally preferred for Buchwald-Hartwig aminations.
-
Palladium Source: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
Quantitative Data Summary
The following tables provide representative data for cross-coupling reactions with this compound and structurally similar substrates. Note that optimal conditions can vary depending on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | Reflux | 12 | 81 |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 10 | 10 | 62 |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Phenylboronic Acid | SPhos Pd G2 (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
Data for structurally similar compounds is provided for reference.[1][5][6]
Table 2: Buchwald-Hartwig Amination of Substituted Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 92 |
| 4-Bromobenzotrifluoride | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 85 |
| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 16 | 91 |
Data for structurally similar compounds is provided for reference.[1][7]
Table 3: Sonogashira Coupling of Substituted Aryl Bromides
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos, CuI | Et₃N | MeCN | 110 | 12 | 98 |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | 85 |
Data for structurally similar compounds is provided for reference.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst and base to a flame-dried Schlenk tube.
-
Add this compound and the solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This is a generalized protocol; copper-free variations may also be effective.[10]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with inert gas three times.
-
Add the solvent, the amine base, and then the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture and dilute with an organic solvent.
-
Wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: General Procedure for Grignard Reagent Formation
Strict anhydrous conditions are essential for this reaction.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2-1.5 equiv)
-
Iodine (a single crystal for initiation)
-
Anhydrous diethyl ether or THF
Procedure:
-
Flame-dry all glassware and assemble it hot under an inert atmosphere.
-
Place the magnesium turnings and a crystal of iodine in the reaction flask.
-
Gently warm the flask with a heat gun until violet iodine vapors are observed to activate the magnesium. Allow to cool.
-
Add enough anhydrous ether or THF to cover the magnesium.
-
Add a small portion of a solution of this compound in the anhydrous solvent to the magnesium suspension.
-
The reaction has initiated when the iodine color disappears and the solution becomes cloudy and grey. Gentle warming or sonication may be required to start the reaction.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or gentle reflux for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent is ready for use in subsequent reactions.
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycles for key cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromo-3-fluorobenzotrifluoride Reaction Condition Optimization
Welcome to the technical support center for 4-bromo-3-fluorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile reagent.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique electronic properties, stemming from the presence of electron-withdrawing fluorine and trifluoromethyl groups, influence its reactivity in various cross-coupling and organometallic reactions. This guide provides detailed experimental protocols, troubleshooting advice, and optimized reaction conditions to help you navigate the challenges and unlock the full synthetic potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The bromine atom in this compound serves as a versatile handle for a variety of transformations. The most common reactions include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck reactions. Additionally, it is a precursor for organometallic reagents, including Grignard and organolithium species.[1]
Q2: How do the fluorine and trifluoromethyl groups affect the reactivity of this compound in cross-coupling reactions?
A2: The electron-withdrawing nature of the fluorine and trifluoromethyl groups has a significant impact on the reactivity of the C-Br bond. In palladium-catalyzed cross-coupling reactions, these groups generally increase the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. This can lead to faster reaction times and potentially higher yields compared to electron-rich aryl bromides.[2] However, the electronic effects can also influence catalyst and ligand selection.
Q3: I am having trouble initiating the Grignard reaction with this compound. What are some common solutions?
A3: Difficulty in initiating Grignard reagent formation is a common issue, often due to the passivating layer of magnesium oxide on the magnesium turnings or the presence of trace amounts of water. Activating the magnesium is crucial. Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical grinding. Ensuring all glassware is rigorously dried and all solvents are anhydrous is also critical.[3][4]
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, typically refrigerated at 2-8 °C, away from heat and sources of ignition. It should be kept in a tightly sealed container under an inert atmosphere to prevent degradation.[5]
Troubleshooting Guides and Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The electron-withdrawing groups on this compound generally make it a good substrate for this reaction.
Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Poor quality boronic acid | Use fresh, high-purity boronic acid or a corresponding boronate ester. | |
| Ineffective base | Try a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. | |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Significant Side Products (e.g., Homocoupling of Boronic Acid) | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a positive inert gas pressure. |
| Catalyst decomposition | Use a more robust ligand or a lower reaction temperature. | |
| Debromination of Starting Material | Presence of protic impurities | Ensure all reagents and solvents are anhydrous. |
| Inappropriate base/solvent combination | Avoid using strong alkoxide bases with alcohol solvents. Consider a weaker base like K₂CO₃. |
Optimized Suzuki-Miyaura Coupling Conditions (Representative Data)
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (4:1) | 100 | 12 | >95 | For a similar substrate, 4-bromobenzothiadiazole.[6] |
| Pd(PPh₃)₄ (3 mol%) | - | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~85 | General protocol for aryl bromides.[2] |
| G-COOH-Pd-10 | - | K₂CO₃ (2 equiv) | H₂O/EtOH (1:1) | 70-110 | 3-48 | Good to Excellent | For various fluorinated aryl bromides.[7] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Workflow for Suzuki-Miyaura Troubleshooting
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The electron-deficient nature of this compound makes it a suitable substrate for this reaction.
Troubleshooting Common Issues in Sonogashira Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive palladium or copper catalyst | Use fresh catalysts. Ensure the copper(I) source is of high quality. |
| Poor quality alkyne | Use freshly distilled or purified alkyne. | |
| Ineffective base | Triethylamine or diisopropylamine are commonly used. Ensure they are anhydrous. | |
| Glaser-Hay Homocoupling of Alkyne | Presence of oxygen | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. |
| High concentration of copper catalyst | Reduce the loading of the copper co-catalyst. | |
| Decomposition of Starting Materials | High reaction temperature | Run the reaction at a lower temperature, even room temperature, for a longer duration. |
Optimized Sonogashira Coupling Conditions (Representative Data)
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1.5 mol%) | - | Et₃N | MeCN | 100 | - | 98 (conversion) | For a similar trifluoromethylated pyrazole bromide, with XPhos as ligand.[8] |
| Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (5 mol%) | Et₃N | THF | 40-80 | - | Good | General protocol for aryl bromides.[2] |
| Pd/CuFe₂O₄ | - | K₂CO₃ | EtOH | 70 | - | Moderate to Excellent | Ligand-free conditions.[9] |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the copper-catalyzed Sonogashira coupling.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2-3 equiv)
-
Anhydrous THF or DMF
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[6]
-
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.
Troubleshooting Common Issues in Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst/ligand | Use a pre-formed catalyst or ensure the ligand is not oxidized. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. |
| Inappropriate base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and handled under inert conditions. | |
| Sterically hindered amine or aryl halide | Use a more active catalyst system (e.g., a more electron-rich ligand) and higher reaction temperatures. | |
| Hydrodehalogenation of Aryl Bromide | Presence of water | Ensure all reagents and solvents are strictly anhydrous. |
| Beta-hydride elimination from the amine | This can be an issue with certain primary amines. Using a different ligand or a lower reaction temperature may help. |
Optimized Buchwald-Hartwig Amination Conditions (Representative Data for Analogous Substrates)
| Aryl Bromide | Amine | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 24 | 92 |
| 4-Bromobenzotrifluoride | Morpholine | Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ (1.5 equiv) | 1,4-Dioxane | 100 | 18 | 85 |
| 4-Bromo-3-(trifluoromethyl)aniline | Primary/Secondary Amine | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 12-24 | Good |
Data compiled from analogous reactions in the literature.[2][10]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the amination of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous toluene followed by the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.[2]
-
Decision Tree for Buchwald-Hartwig Amination
Caption: Decision-making process for selecting Buchwald-Hartwig conditions.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene. The regioselectivity can be a key consideration.
Troubleshooting Common Issues in the Heck Reaction
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh palladium source. Pd(OAc)₂ is common. |
| Inappropriate base | An inorganic base like NaOAc or K₂CO₃, or an organic base like Et₃N is typically used. | |
| Low reaction temperature | Heck reactions often require elevated temperatures (100-140 °C). | |
| Low Selectivity (Mixture of E/Z isomers or regioisomers) | Reaction conditions not optimized | Screen different ligands and solvents. For terminal alkenes, reaction at the terminal carbon is usually favored. |
| Polymerization of Alkene | High reaction temperature or concentration | Lower the reaction temperature and/or dilute the reaction mixture. |
Representative Heck Reaction Conditions
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| n-Butyl acrylate | Pd(dba)₂ (0.5 mol%) / L·HBr (0.5 mol%) | Cs₂CO₃ (2 equiv) | - | - | High | For various aryl bromides.[11] |
| Styrene | Pd(OAc)₂ (1 mol%) | (cyclohexyl)₂NMe (1.2 equiv) | n-BuOH | 90 | - | For 4-chlorobenzotrifluoride.[12] |
| Fluorous alkenes | Pd(OAc)₂ (4-5 mol%) | NaOAc | DMF/THF | 120 | Good | For a range of aryl bromides.[13] |
Detailed Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck coupling of this compound with an alkene.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
PPh₃ (4-10 mol%) (optional, but often beneficial)
-
Base (e.g., Et₃N or Na₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, PPh₃ (if used), and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or distillation.
-
Grignard Reagent Formation and Reaction
Formation of the Grignard reagent from this compound can be challenging due to the electron-deficient nature of the aryl bromide.
Troubleshooting Grignard Reagent Formation
| Issue | Potential Cause | Suggested Solution |
| Reaction Fails to Initiate | Passivated magnesium surface (MgO layer) | Activate the magnesium using iodine, 1,2-dibromoethane, or by crushing the turnings. |
| Presence of moisture | Rigorously dry all glassware and use anhydrous ether or THF. | |
| Low Yield of Grignard Reagent | Wurtz coupling (formation of biaryl side product) | Add the aryl bromide slowly to the magnesium suspension to maintain a low concentration. Avoid high temperatures. |
| Reaction with solvent (THF) | For sensitive Grignard reagents, consider using diethyl ether instead of THF. | |
| Grignard Reagent is Dark or Black | Overheating or prolonged reaction time | This may indicate decomposition. Use the Grignard reagent as soon as it is formed. |
Detailed Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile
-
Materials:
-
Magnesium turnings (1.2 equiv)
-
Iodine (1 small crystal for activation)
-
This compound (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., benzaldehyde, 1.0 equiv)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Grignard Formation: a. Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and inert gas inlet. b. Gently warm the flask with a heat gun under a flow of inert gas until the iodine vapor is visible, then allow to cool. c. Add enough anhydrous ether to cover the magnesium. d. Add a small portion (~10%) of a solution of this compound in anhydrous ether from the dropping funnel. e. Look for signs of initiation (disappearance of iodine color, bubbling, cloudiness). If it does not start, gently warm the flask. f. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[12]
-
Reaction with Electrophile: a. Cool the freshly prepared Grignard reagent to 0 °C. b. Add a solution of the electrophile in anhydrous ether dropwise. c. Allow the reaction to warm to room temperature and stir for 1-2 hours. d. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. e. Extract the product with ether, dry the organic layer, and concentrate. f. Purify the product by column chromatography.
-
Lithiation (Halogen-Metal Exchange)
Lithium-halogen exchange is a rapid method to generate the corresponding organolithium species, which is a potent nucleophile.
Troubleshooting Lithiation Reactions
| Issue | Potential Cause | Suggested Solution |
| Incomplete Exchange | Insufficiently low temperature | The reaction is typically performed at -78 °C (dry ice/acetone bath) to prevent side reactions. |
| Poor quality organolithium reagent | Titrate the organolithium reagent before use to determine its exact concentration. | |
| Side Reactions (e.g., attack on trifluoromethyl group) | Temperature too high | Maintain a low temperature throughout the addition and reaction time. |
| Reaction with solvent | Use a non-reactive solvent like diethyl ether or hexanes. THF can be attacked by highly reactive organolithiums. | |
| Low Yield After Quenching with Electrophile | Organolithium reagent is not stable | Use the freshly prepared organolithium reagent immediately. |
| Electrophile is not reactive enough | Some electrophiles may require warming of the reaction mixture. |
Detailed Experimental Protocol: Lithiation and Trapping with an Electrophile
-
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.1 equiv)
-
Anhydrous diethyl ether or THF
-
Electrophile (e.g., N,N-dimethylformamide (DMF), 1.2 equiv)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve this compound in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., DMF) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ether, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. This compound | 40161-54-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C7H3BrF4 | CID 142414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-3-fluorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3-fluorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the direct electrophilic bromination of 3-fluorobenzotrifluoride. This reaction typically employs a brominating agent, such as molecular bromine (Br₂), in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron powder, which generates the catalyst in situ.
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities are typically unreacted starting material (3-fluorobenzotrifluoride) and undesired regioisomers formed during the bromination reaction. Due to the directing effects of the fluorine and trifluoromethyl groups on the aromatic ring, bromination can occur at multiple positions, leading to a mixture of isomers. Over-bromination can also lead to the formation of dibrominated products.
Q3: How can I minimize the formation of isomeric impurities?
A3: Controlling the reaction conditions is crucial for minimizing the formation of isomeric byproducts. Key parameters to optimize include:
-
Temperature: Running the reaction at a lower temperature generally favors the formation of the thermodynamically more stable product and can improve regioselectivity.
-
Rate of Addition: Slow, controlled addition of the brominating agent can help to prevent localized high concentrations, which can lead to over-bromination and the formation of undesired isomers.
-
Stoichiometry: Using a slight excess of the starting material (3-fluorobenzotrifluoride) relative to the brominating agent can help to minimize the formation of di- and polybrominated impurities.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for monitoring the progress of the reaction and identifying the various components in the crude product mixture, including the desired product and isomeric impurities. For quantitative analysis of the impurity profile, a calibrated Gas Chromatography (GC) method with a Flame Ionization Detector (FID) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is also invaluable for structural elucidation and confirming the identity of the desired product and any isolated impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure reagents. | 1. Use fresh, anhydrous iron(III) bromide or activate iron powder before use. 2. Monitor the reaction by GC and extend the reaction time or slightly increase the temperature if the reaction has stalled. 3. Ensure all reagents, especially the brominating agent and solvent, are of high purity and anhydrous. |
| High Levels of Isomeric Impurities | 1. Reaction temperature is too high. 2. Rapid addition of the brominating agent. 3. Inappropriate choice of catalyst or solvent. | 1. Maintain a lower reaction temperature (e.g., 0-10 °C) during the addition of the brominating agent. 2. Add the brominating agent dropwise over an extended period. 3. Experiment with different Lewis acid catalysts or solvent systems to optimize regioselectivity. |
| Formation of Dibrominated Products | 1. Excess of brominating agent. 2. High reaction temperature. | 1. Use a precise stoichiometry, with a slight excess of 3-fluorobenzotrifluoride. 2. Maintain a low and controlled reaction temperature. |
| Difficult Purification | Isomeric impurities have very similar boiling points and polarities. | Fractional distillation under reduced pressure is the primary method for purification. For high-purity requirements, preparative gas chromatography or high-performance liquid chromatography (HPLC) may be necessary. |
Experimental Protocols
Key Experiment: Electrophilic Bromination of 3-Fluorobenzotrifluoride
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
3-Fluorobenzotrifluoride
-
Bromine (Br₂)
-
Iron powder
-
Dichloromethane (anhydrous)
-
Sodium bisulfite solution (10% aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 3-fluorobenzotrifluoride and a catalytic amount of iron powder.
-
Cool the flask in an ice bath.
-
Slowly add bromine from the dropping funnel to the stirred solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by GC-MS.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the red color of the bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationships leading to the formation of common impurities.
Troubleshooting guide for 4-Bromo-3-fluorobenzotrifluoride Heck reaction
Topic: Troubleshooting Guide for 4-Bromo-3-fluorobenzotrifluoride Heck Reaction
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the Heck reaction involving the electron-deficient substrate, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My Heck reaction with this compound is showing low to no conversion. What are the potential causes and how can I improve the yield?
Low or no conversion in a Heck reaction with an electron-deficient aryl bromide like this compound can stem from several factors. Due to the electron-withdrawing nature of the trifluoromethyl and fluoro groups, this substrate is generally reactive towards oxidative addition, which is a key step in the catalytic cycle. However, issues can still arise.
Potential Causes and Solutions:
-
Catalyst Activity: The palladium catalyst may be inactive or have decomposed.
-
Solution: Ensure the use of a high-quality palladium precursor. Palladium(II) acetate (Pd(OAc)₂) is a common and effective choice.[1][2] For challenging reactions, consider using a pre-activated Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The catalyst loading is also critical; for initial attempts with a difficult substrate, a higher catalyst loading (e.g., 1-5 mol%) may be beneficial.
-
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the reaction.
-
Solution: For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often preferred. Tri-tert-butylphosphine (P(t-Bu)₃) or its corresponding salt, or bulky biaryl phosphine ligands like XPhos or SPhos can be effective. The choice of monodentate versus bidentate ligands can also influence the reaction outcome.
-
-
Base Selection: An inadequate or inappropriate base can halt the reaction.
-
Solution: The base is required to neutralize the hydrogen halide formed during the reaction and regenerate the Pd(0) catalyst.[2] Common bases for Heck reactions include organic amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), and inorganic bases such as sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). For challenging substrates, a stronger base might be necessary.
-
-
Solvent and Temperature: The reaction may not have reached the required activation energy.
-
Solution: Heck reactions often require elevated temperatures, typically in the range of 80-140 °C.[1] The choice of a high-boiling point solvent such as DMF, DMAc, NMP, or dioxane is common. Ensure the reaction is heated to a sufficient temperature for an adequate duration.
-
-
Reaction Setup: The presence of oxygen can lead to the oxidation and deactivation of the phosphine ligands and the palladium catalyst.
-
Solution: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use by bubbling with an inert gas is also recommended.
-
2. I am observing the formation of a significant amount of a de-brominated side product, 3-fluoro-1-(trifluoromethyl)benzene. What causes this and how can it be minimized?
The formation of a hydrodehalogenated product is a known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient and fluorinated aryl halides.
Potential Causes and Solutions:
-
Hydrogen Source: The hydrogen atom that replaces the bromine can come from various sources in the reaction mixture, including the solvent, base, or even water.
-
Solution: Ensure the use of anhydrous solvents and reagents. While some Heck reactions can tolerate small amounts of water, for substrates prone to hydrodehalogenation, minimizing water content is crucial.
-
-
Catalyst System: The choice of ligand can influence the propensity for this side reaction.
-
Solution: Screening different phosphine ligands can help to suppress hydrodehalogenation. Ligands that promote a faster reductive elimination step compared to the competing dehalogenation pathway are desirable.
-
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes exacerbate the formation of side products.
-
Solution: Once the optimal temperature for the desired reaction is found, avoid unnecessarily high temperatures or extended reaction times. Monitoring the reaction progress by TLC or GC-MS can help determine the point of maximum product formation before significant side product accumulation.
-
3. What are the recommended starting conditions for a Heck reaction with this compound?
For researchers starting with this substrate, the following conditions can serve as a good starting point for optimization.
| Parameter | Recommended Starting Condition |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) |
| Ligand | PPh₃ (2-4 mol%) or P(o-tol)₃ (2-4 mol%) |
| Base | NEt₃ (1.5-2.0 equivalents) or K₂CO₃ (2.0 equivalents) |
| Solvent | Anhydrous DMF or NMP |
| Temperature | 100-120 °C |
| Reactant Ratio | This compound (1.0 equiv.), Alkene (1.1-1.5 equiv.) |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
General Protocol for the Heck Reaction of this compound with Styrene
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.04 mmol, 4 mol%).
-
Add anhydrous DMF (e.g., 5 mL) and stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
To this mixture, add this compound (e.g., 1.0 mmol, 1.0 equiv.), styrene (e.g., 1.2 mmol, 1.2 equiv.), and triethylamine (e.g., 2.0 mmol, 2.0 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove DMF and the triethylammonium salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in the Heck reaction.
References
Preventing debromination of 4-Bromo-3-fluorobenzotrifluoride
Welcome to the Technical Support Center for 4-Bromo-3-fluorobenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, with a particular focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted aromatic compound with the chemical formula C₇H₃BrF₄.[1] It serves as a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] Its bromine atom is a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[3] The presence of the fluorine and trifluoromethyl groups modulates the electronic properties of the aromatic ring, influencing reaction rates and the physicochemical properties of the final products, such as lipophilicity and metabolic stability.[2]
Q2: What is debromination and why is it a concern when using this compound?
Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. In the context of reactions with this compound, this leads to the formation of 3-fluorobenzotrifluoride as a byproduct. This side reaction reduces the yield of the desired product and can complicate purification processes.[4]
Q3: What are the common causes of debromination in palladium-catalyzed cross-coupling reactions?
Debromination in palladium-catalyzed reactions is often attributed to the in-situ formation of palladium-hydride (Pd-H) species.[4] These species can arise from various sources within the reaction mixture, including:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can react with solvents or trace amounts of water to generate hydride sources.[4]
-
The Solvent: Solvents with abstractable protons, such as alcohols or even trace water in aprotic solvents, can contribute to the formation of Pd-H species.
-
The Ligand: Certain phosphine ligands can undergo degradation pathways that release hydride species.
-
High Temperatures: Elevated reaction temperatures can promote the formation of palladium-hydride species and increase the rate of the debromination side reaction.[4]
The electron-withdrawing nature of the trifluoromethyl and fluoro groups on this compound can make the aromatic ring more susceptible to nucleophilic attack by hydride species, potentially exacerbating the issue.
Troubleshooting Guide: Preventing Debromination
This guide provides systematic steps to diagnose and mitigate debromination during palladium-catalyzed cross-coupling reactions with this compound.
Issue: Significant formation of 3-fluorobenzotrifluoride byproduct is observed.
Logical Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting debromination.
Step 1: Evaluate the Base
Strong bases are a primary contributor to the formation of hydride species that lead to debromination.
-
Recommendation: Switch from strong bases like alkoxides (e.g., NaOtBu, KOtBu) to milder inorganic bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often effective in suppressing debromination.[4]
Table 1: Effect of Base on a Model Suzuki-Miyaura Coupling
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Debrominated Product (%) |
| 1 | NaOtBu (2.0) | Toluene | 100 | 65 | 30 |
| 2 | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 85 | <5 |
| 3 | K₃PO₄ (2.5) | Toluene | 100 | 92 | <2 |
Note: Data is representative and compiled from analogous reactions in the literature. Yields are for illustrative purposes.
Step 2: Lower the Reaction Temperature
Higher temperatures can accelerate the undesired debromination pathway.
-
Recommendation: Reduce the reaction temperature in increments of 10-20 °C and monitor the reaction progress. While this may slow down the desired reaction, it can significantly increase the selectivity by disfavoring the debromination side reaction, which may have a higher activation energy.[4]
Step 3: Re-evaluate the Catalyst System (Palladium Source and Ligand)
The choice of palladium precatalyst and phosphine ligand can have a substantial impact on the extent of debromination.
-
Recommendation:
-
Ligand Selection: For challenging couplings, screening different phosphine ligands can be beneficial. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often employed in Buchwald-Hartwig aminations and Suzuki couplings to promote the desired reductive elimination over side reactions.[5]
-
Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading might favor the desired reaction pathway, leading to a faster conversion of the starting material and less time for side reactions to occur. However, this should be optimized carefully.
-
Step 4: Ensure Rigorous Anhydrous and Inert Conditions
Trace amounts of water or oxygen can contribute to the formation of palladium-hydride species and catalyst decomposition.
-
Recommendation:
-
Use freshly distilled and thoroughly degassed anhydrous solvents.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Employ standard Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the reaction setup and duration.
-
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound, incorporating best practices to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with an arylboronic acid.
Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with a primary or secondary amine.
Experimental Workflow
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv) - Note: If debromination is significant, consider switching to K₃PO₄ or Cs₂CO₃.
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the amine, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[5]
References
Technical Support Center: Catalyst Deactivation in Reactions with 4-Bromo-3-fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during cross-coupling reactions involving 4-bromo-3-fluorobenzotrifluoride. The information is tailored to assist in optimizing reaction conditions, identifying causes of catalyst deactivation, and implementing effective solutions to ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low or no conversion. What are the likely causes related to the catalyst?
A1: Low or no conversion in Suzuki-Miyaura couplings involving this compound is commonly linked to catalyst deactivation. The primary factors include:
-
Inhibition by Starting Material or Product: The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the aromatic ring can affect the electronic properties of the palladium catalyst, potentially slowing down key steps in the catalytic cycle.
-
Palladium Black Formation: The precipitation of black palladium metal indicates catalyst agglomeration and loss of catalytic activity. This can be caused by high temperatures, improper ligand choice, or the presence of impurities.
-
Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, rendering it inactive. Inadequate degassing of solvents and reagents is a frequent cause of reaction failure.
-
Inefficient Pre-catalyst Activation: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) form may be incomplete.
Q2: I'm observing significant side product formation, such as homocoupling of the boronic acid and dehalogenation of the this compound. Are these related to catalyst issues?
A2: Yes, these side reactions are often indicative of problems within the catalytic cycle.
-
Homocoupling: The presence of oxygen can promote the homocoupling of the boronic acid partner. A sluggish or partially deactivated catalyst can also provide a longer timeframe for this undesired reaction to occur.
-
Dehalogenation: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be promoted by certain bases, protic solvents, or a catalyst system that favors this pathway. The choice of phosphine ligand can play a crucial role in minimizing dehalogenation.[1]
Q3: Can impurities in my this compound starting material poison the palladium catalyst?
A3: Absolutely. Impurities from the synthesis of this compound can act as potent catalyst poisons. Common culprits include residual sulfur compounds or other halides. Even trace amounts of these impurities can coordinate to the palladium center and inhibit its catalytic activity. It is crucial to use high-purity starting materials.
Q4: What is "palladium black" and how can I prevent its formation?
A4: Palladium black is a finely divided, amorphous form of palladium metal that precipitates from the reaction mixture. It is a common form of deactivated catalyst. Its formation can be minimized by:
-
Using Robust Ligands: Bulky, electron-rich phosphine ligands can stabilize the palladium nanoparticles and prevent agglomeration.
-
Controlling Temperature: Excessively high reaction temperatures can accelerate catalyst decomposition.
-
Ensuring an Inert Atmosphere: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is critical.
Q5: How can I regenerate a palladium catalyst that has been deactivated?
A5: Regeneration of palladium catalysts is possible but depends on the deactivation mechanism.
-
For Coking/Fouling: Thermal treatment in an inert atmosphere followed by controlled oxidation can burn off carbonaceous deposits.[2]
-
For Poisoning: Washing with specific solvents or reagents may remove the poisoning species. For instance, treatment with a combination of chloroform and glacial acetic acid with sonication has been shown to restore the activity of some palladium catalysts.
-
Redispersion: In some cases, chemical treatments can redisperse agglomerated palladium particles, restoring some catalytic activity.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction stalls; starting material remains. | Inactive Catalyst/Pre-catalyst | - Use a fresh batch of palladium catalyst. - Switch to a more air-stable pre-catalyst (e.g., a palladacycle). - Ensure efficient in-situ reduction of Pd(II) to Pd(0) if applicable. |
| Poor Reagent Quality | - Use high-purity, anhydrous, and degassed solvents. - Check the quality of the boronic acid and base. | |
| Suboptimal Reaction Conditions | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Vary the solvent system (e.g., dioxane/water, toluene). - Incrementally increase the reaction temperature. | |
| Inadequate Degassing | - Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or sparging with an inert gas. |
Issue 2: Catalyst Deactivation (Palladium Black Formation)
| Symptom | Potential Cause | Troubleshooting Steps |
| Black precipitate forms early in the reaction. | Oxygen Contamination | - Improve degassing procedures for all reagents and solvents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High Reaction Temperature | - Lower the reaction temperature. | |
| Unstable Catalyst Complex | - Screen different phosphine ligands. Bulky, electron-rich ligands often provide greater stability. - Adjust the palladium-to-ligand ratio. |
Issue 3: Significant Side Product Formation (Homocoupling, Dehalogenation)
| Symptom | Potential Cause | Troubleshooting Steps |
| Boronic acid homocoupling is observed. | Presence of Oxygen | - Rigorously degas all solvents and the reaction setup. |
| High Catalyst Loading | - Incrementally decrease the catalyst loading. | |
| Dehalogenation of this compound. | Inappropriate Base or Solvent | - Switch to a milder, non-hydroxide base (e.g., K₂CO₃, K₃PO₄). - Use anhydrous, aprotic solvents. |
| Unsuitable Ligand | - Employ bulky, electron-rich phosphine ligands that can accelerate the desired cross-coupling over the dehalogenation pathway.[1] |
Data Presentation
The selection of appropriate ligands and reaction conditions is crucial for minimizing catalyst deactivation and maximizing yield. The following tables provide a summary of typical conditions and comparative data for related cross-coupling reactions, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Typical Catalyst Systems for Cross-Coupling of Aryl Bromides
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-110 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, NMP | 100-140 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (often part of the complex) | Et₃N, i-Pr₂NH | THF, DMF | Room Temp - 80 |
Table 2: Comparative Ligand Performance in a Heck Reaction of a Substituted Aryl Bromide [3]
| Catalyst System | Catalyst Loading (mol%) | Yield (%) |
| (Ph₃P)₂PdCl₂ | 1.25 | ~50-52 |
| Pd(OAc)₂ | 1.25 | ~50-52 |
| Frech Catalyst (Pincer Complex) | 0.12 | 80 |
Note: This data is for a different substrate but illustrates the significant impact of ligand/catalyst choice on reaction efficiency.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. Note: These protocols are starting points and may require optimization for specific coupling partners and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, 1.5-2.5 equiv)
-
Anhydrous, degassed polar aprotic solvent (e.g., DMF)
Procedure:
-
To a pressure-rated vessel, add this compound, the palladium catalyst, ligand, and base.
-
Add the degassed solvent and the alkene.
-
Seal the vessel and heat to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, the terminal alkyne, and the base via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction, extract with an organic solvent, and wash the organic layer.
-
Dry, concentrate, and purify the product by chromatography.
Visualizations
References
- 1. cris.iucc.ac.il [cris.iucc.ac.il]
- 2. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 3. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ¹H NMR Analysis of 4-Bromo-3-fluorobenzotrifluoride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectra of reaction products derived from 4-Bromo-3-fluorobenzotrifluoride. This versatile building block is frequently utilized in the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, allows for a variety of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions.[1] Understanding the ¹H NMR spectral shifts of its derivatives is crucial for reaction monitoring and structural elucidation.
This guide will focus on two of the most common transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will compare the ¹H NMR data of the starting material with that of representative products from these reactions.
¹H NMR Data Comparison
The following table summarizes the key ¹H NMR data for this compound and representative products from Suzuki-Miyaura and Buchwald-Hartwig reactions. The data illustrates the characteristic shifts observed upon substitution at the C-4 position.
| Compound | Structure | Aromatic Protons (ppm) | Coupling Constants (Hz) |
| This compound | ![]() | 7.75 (dd, H-5), 7.55 (ddd, H-6), 7.30 (t, H-2) | J = 8.4, 4.8 (H-5), J = 8.4, 2.0, 0.9 (H-6), J = 8.4 (H-2) |
| Suzuki Product: 2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile | ![]() | 8.04 (d), 7.84 (d), 7.75-7.67 (m), 7.54-7.44 (m) | J = 8.4 |
| Buchwald-Hartwig Product: N-Phenyl-3-fluoro-4-(trifluoromethyl)aniline | ![]() | 7.40-7.20 (m), 7.10-6.90 (m) |
Note: The chemical shifts and coupling constants are representative and can vary slightly depending on the solvent and concentration.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 mmol), a boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol) is prepared in a suitable solvent system, often a mixture of toluene and water. The reaction mixture is then heated, typically between 80-100 °C, and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4] Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
In a glovebox or under an inert atmosphere, a flask is charged with this compound (1.0 mmol), an amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base such as NaOtBu (1.4 mmol).[5] Anhydrous toluene is added, and the mixture is heated with stirring, typically to 100 °C. The reaction progress is monitored by TLC or GC-MS. After the reaction is complete, it is cooled, diluted with a solvent like ethyl acetate, and washed. The organic layer is then dried and concentrated, and the product is purified by column chromatography.[5]
¹H NMR Sample Preparation and Analysis:
A small amount of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H NMR spectrum is then acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis and analysis of this compound reaction products.
Caption: General workflow from starting material to comparative analysis.
This guide provides a foundational understanding of the ¹H NMR analysis of products from key reactions of this compound. For more detailed information, including specific reaction conditions and spectral data for a wider range of derivatives, consulting the primary literature is recommended.
References
Mass Spectrometry Analysis of 4-Bromo-3-fluorobenzotrifluoride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 4-bromo-3-fluorobenzotrifluoride and its derivatives. Understanding the fragmentation patterns and molecular ion stability under different ionization methods is crucial for the unambiguous identification and quantification of these compounds in complex matrices. This document outlines the expected outcomes from both high-energy Electron Ionization (EI) and softer Chemical Ionization (CI) techniques, supported by experimental data and detailed methodologies.
Comparison of Ionization Techniques: EI vs. CI
Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in gas chromatography-mass spectrometry (GC-MS). The choice of ionization method can significantly impact the resulting mass spectrum, influencing the degree of fragmentation and the abundance of the molecular ion.
Electron Ionization (EI): This "hard" ionization technique utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte molecule.[1] The excess energy imparted to the molecule often leads to extensive and reproducible fragmentation.[1] This fragmentation is highly valuable for structural elucidation and for creating searchable mass spectral libraries.[1] However, for some molecules, the molecular ion peak may be weak or entirely absent, making it challenging to determine the molecular weight of an unknown compound.[2]
Chemical Ionization (CI): In contrast, CI is a "soft" ionization technique that uses a reagent gas (such as methane or ammonia) to ionize the analyte through ion-molecule reactions.[1] This process imparts less energy to the analyte, resulting in significantly less fragmentation and a more prominent protonated molecule peak, [M+H]⁺.[1][3] Consequently, CI is often the preferred method when the primary goal is to determine the molecular weight of a compound.[2]
The following table summarizes the key differences and expected outcomes for the analysis of this compound using EI and CI.
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) |
| Ionization Energy | High (typically 70 eV)[1] | Low (reagent gas dependent)[4] |
| Fragmentation | Extensive and complex[2] | Minimal[2] |
| Molecular Ion | M•⁺ peak may be weak or absent[2] | Strong [M+H]⁺ peak[3] |
| Primary Use | Structural elucidation, library matching[1] | Molecular weight determination[2] |
| Information Yield | Detailed structural information from fragments[1] | Clear molecular weight information[4] |
Experimental Data: Mass Spectra of this compound
The following sections present the experimental mass spectrometry data for this compound.
Electron Ionization Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) and extensive fragmentation. The data presented below is sourced from the NIST Mass Spectrometry Data Center.[5]
Table 1: Key Fragments from EI-MS of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 242/244 | 85 | [M]⁺• (Molecular Ion) |
| 223/225 | 15 | [M-F]⁺ |
| 193/195 | 5 | [M-CF₃]⁺ |
| 163 | 100 | [M-Br]⁺ |
| 114 | 30 | [C₆H₃F]⁺ |
Predicted Chemical Ionization Mass Spectrum
Table 2: Predicted Key Ions from CI-MS of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 243/245 | 100 | [M+H]⁺ (Protonated Molecule) |
| 223/225 | < 5 | [M+H-HF]⁺ |
| 164 | < 10 | [M+H-Br]⁺ |
Experimental Protocols
The following provides a representative experimental protocol for the analysis of this compound derivatives using GC-MS.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or methanol at a concentration of 1 mg/mL.
-
Serial Dilution: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Matrix: For the analysis of derivatives in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analytes of interest.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977B MS detector (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Split/splitless injector operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Parameters:
-
EI Mode:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
-
CI Mode:
-
Reagent Gas: Methane or Ammonia.
-
Ion Source Temperature: 200 °C.
-
Mass Range: m/z 80-500.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed EI fragmentation of this compound.
References
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. jordilabs.com [jordilabs.com]
- 3. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound [webbook.nist.gov]
A Comparative Crystallographic Guide to 4-Bromo-3-fluorobenzotrifluoride Containing Compounds
An Examination of Structure and Intermolecular Interactions Using a Proxy-Based Approach
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular compounds is paramount for predicting their behavior, optimizing their function, and designing new chemical entities. The 4-bromo-3-fluorobenzotrifluoride moiety is a valuable building block in medicinal and materials chemistry, with its distinct electronic and steric properties influencing molecular conformation and crystal packing.
However, a comprehensive search of publicly accessible crystallographic databases reveals a scarcity of single-crystal X-ray diffraction data for compounds containing the this compound fragment. To address this gap and provide a valuable analytical framework, this guide utilizes a well-characterized proxy molecule, N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide , to demonstrate the principles of crystallographic analysis for this class of compounds. This case-study approach allows for a detailed examination of experimental protocols, data interpretation, and the critical role of halogen and trifluoromethyl groups in directing solid-state architecture.
Experimental Protocols: A Methodological Blueprint
The determination of a molecular structure through single-crystal X-ray diffraction follows a well-established workflow. The protocol described here is representative of the methodology used to characterize the proxy molecule and is broadly applicable to similar organic compounds.
1. Single Crystal Growth: High-quality single crystals are the prerequisite for a successful diffraction experiment. A common and effective method is slow evaporation.
-
Preparation: A purified sample of the compound (typically 5-10 mg) is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or chloroform/methanol) in a small, clean vial.
-
Crystallization: The vial is loosely capped to allow for the slow evaporation of the solvent over several hours to days at room temperature. As the solution becomes supersaturated, crystals nucleate and grow.
-
Selection: A well-formed, transparent crystal with sharp edges, typically 0.1-0.3 mm in each dimension, is selected under a microscope for mounting.
2. X-ray Data Collection:
-
Mounting: The selected crystal is mounted on a cryoloop and placed on a goniometer head in the X-ray diffractometer. The crystal is flash-cooled to a low temperature (e.g., 160 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Instrumentation: Data is collected using a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data Acquisition: The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays. The diffraction pattern—a series of spots of varying intensity—is recorded on the detector for each frame. A full sphere of data is collected to ensure completeness.
3. Structure Solution and Refinement:
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for experimental factors.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which use the phases and amplitudes of the structure factors to generate an initial electron density map.
-
Refinement: The atomic model is refined against the experimental data using full-matrix least-squares techniques. In this iterative process, atomic coordinates, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Data Presentation: Comparative Crystallographic Analysis
The following table presents the key crystallographic data for the two crystallographically independent molecules (Molecule A and Molecule B) found in the asymmetric unit of the proxy compound, N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide. This comparison highlights the subtle conformational differences that can exist even within the same crystal lattice.
| Parameter | Case Study: Molecule A | Alternative: Molecule B |
| Chemical Formula | C₁₈H₁₇BrF₃N₃S | C₁₈H₁₇BrF₃N₃S |
| Formula Weight | 460.31 | 460.31 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 8.6380(2) | 8.6380(2) |
| b (Å) | 14.5082(3) | 14.5082(3) |
| c (Å) | 14.8000(3) | 14.8000(3) |
| α (°) | 98.177(2) | 98.177(2) |
| β (°) | 97.015(2) | 97.015(2) |
| γ (°) | 91.111(2) | 91.111(2) |
| Volume (ų) | 1820.89(7) | 1820.89(7) |
| Z | 4 | 4 |
| Temperature (K) | 160 | 160 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Density (calc, g/cm³) | 1.680 | 1.680 |
| Final R1 [I > 2σ(I)] | 0.0296 | 0.0296 |
| Final wR2 (all data) | 0.0783 | 0.0783 |
Note: Unit cell parameters apply to the entire crystal structure, which contains both independent molecules.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the crystal structure of the proxy compound.
Discussion and Future Outlook
The crystal structure of the proxy molecule, N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide, reveals a complex network of intermolecular interactions that dictate its solid-state assembly. The primary interaction is a classic N-H···S hydrogen bond between the thioamide groups of adjacent molecules, forming a robust dimeric synthon. Furthermore, the presence of the bromine atom facilitates Br···Br halogen bonding, a directional interaction that contributes significantly to the overall crystal packing. The trifluoromethyl group, while not directly participating in strong hydrogen bonds, influences the local electronic environment and engages in weaker C-H···π and van der Waals contacts.
Based on this analysis, we can hypothesize the potential structural influence of the additional fluorine atom present in the target this compound moiety. The introduction of a fluorine atom ortho to the bromine would significantly alter the electrostatic surface potential of the aromatic ring. This could:
-
Modulate Halogen Bonding: The electron-withdrawing nature of the fluorine atom could enhance the electrophilic character of the bromine atom's σ-hole, potentially strengthening any halogen bonds it forms.
-
Introduce New Interactions: The fluorine atom itself could act as a weak hydrogen bond acceptor, leading to the formation of C-H···F interactions, which can be structure-directing.
-
Steric Effects: The presence of the additional substituent may cause steric hindrance that favors different molecular conformations or packing arrangements (polymorphs) compared to analogues lacking the ortho-fluorine.
Reactivity Under the Microscope: A Comparative Analysis of 4-Bromo-3-fluorobenzotrifluoride in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in the synthesis of novel chemical entities is paramount. 4-Bromo-3-fluorobenzotrifluoride stands out as a versatile intermediate, prized for its unique electronic properties and reactivity. This guide provides an objective comparison of its performance in key cross-coupling reactions against other halobenzotrifluorides, supported by experimental data, to inform synthetic strategy and optimization.
The reactivity of halobenzotrifluorides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted trend for reactivity is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy. This hierarchy dictates the ease of the oxidative addition step, often the rate-determining step in the catalytic cycle, to the palladium(0) center. Consequently, iodo-substituted benzotrifluorides are typically the most reactive, while their chloro- and fluoro-counterparts are less so, often necessitating more forcing reaction conditions or specialized catalyst systems.
Comparative Performance in Cross-Coupling Reactions
While direct, side-by-side comparative studies under identical conditions for all halobenzotrifluoride isomers are not extensively documented in the literature, we can infer reactivity trends from data on structurally analogous compounds in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The electron-withdrawing nature of the trifluoromethyl group generally enhances the reactivity of the aryl halide towards oxidative addition.
Data Presentation: A Comparative Overview
The following table summarizes representative data for the reactivity of various halo-aromatic compounds in palladium-catalyzed cross-coupling reactions, providing a basis for comparing the expected reactivity of this compound.
| Aryl Halide | Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Suzuki-Miyaura | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 62 |
| 4-Bromonitrobenzene | Suzuki-Miyaura | Phenylboronic Acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 95 |
| 4-Iodobenzamide | Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 4-Bromobenzamide | Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Iodobenzamide | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 1 | 98 |
| 4-Bromobenzamide | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8 | 90 |
| 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Sonogashira | Phenylacetylene | Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | - | High Conv. |
| 4-Iodoanisole | Sonogashira | Phenylacetylene | CuI / 1,10-phenanthroline / KF/Al₂O₃ | KF/Al₂O₃ | Toluene | 110 | 24 | 78 |
Note: The data presented are representative values from various sources for structurally similar compounds and are intended to illustrate general reactivity trends. Direct experimental data for the Suzuki coupling of 4-Bromo-3-(trifluoromethyl)aniline was not available in the searched literature. The data for 4-Bromo-2,6-bis(trifluoromethyl)pyridine is included as a reference for a substrate with strong electron-withdrawing groups.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key palladium-catalyzed cross-coupling reactions, which can be adapted for this compound and its analogs.
Suzuki-Miyaura Coupling (General Protocol)
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., this compound) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (General Protocol)
This protocol describes a general method for the palladium-catalyzed amination of an aryl halide.[2][3][4][5]
Materials:
-
Aryl halide (e.g., this compound) (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon)
Procedure:
-
In a glovebox, charge a dry reaction tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling (General Protocol)
This protocol provides a general procedure for the copper-co-catalyzed Sonogashira coupling of an aryl halide with a terminal alkyne.
Materials:
-
Aryl halide (e.g., this compound) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Amine base (e.g., Triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, amine base, and terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful execution. The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
References
Unlocking Therapeutic Potential: A Comparative Analysis of Biologically Active Compounds Derived from 4-Bromo-3-fluorobenzotrifluoride
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. 4-Bromo-3-fluorobenzotrifluoride has emerged as a versatile and highly valuable starting material in the synthesis of a diverse range of biologically active compounds. Its unique trifluoromethyl, fluoro, and bromo substitutions on a benzene ring provide a strategic platform for developing novel drug candidates, particularly in the realms of oncology and anti-inflammatory therapies. This guide offers an objective comparison of the performance of key compound classes derived from this fluorinated building block, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant area of investigation for derivatives of this compound is in the development of kinase inhibitors for cancer therapy. The structural motif of a substituted phenyl ring is central to many approved kinase inhibitors, and the specific substitutions on this compound allow for the synthesis of potent analogues of established drugs like sorafenib, a multi-kinase inhibitor.
Comparative Cytotoxicity of Sorafenib Analogues
Several studies have focused on synthesizing sorafenib analogues by modifying the diaryl urea moiety, a critical component for its kinase inhibitory activity. The 4-chloro-3-(trifluoromethyl)phenyl group, which can be derived from this compound, is a key structural feature. The cytotoxic activity of these analogues has been evaluated against various cancer cell lines, with some demonstrating superior or comparable efficacy to sorafenib.
| Compound ID | Target Moiety | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Analogue 4b | N-alkylpyrimidine-2-carboxamide | HepG2 (Liver) | More potent than Sorafenib | Sorafenib | - |
| Analogue 4c | N-alkylpyrimidine-2-carboxamide | HepG2 (Liver) | 21.12 µg/mL | Sorafenib | 28.12 µg/mL[1] |
| Analogue 3d | Modified Aniline | Hela (Cervical) | 0.56 | - | - |
| Analogue 3t | Modified Aniline | H1975 (Lung) | 2.34 | - | - |
| Analogue 3v | Modified Aniline | A549 (Lung) | 1.35 | - | - |
| Analogue 14c | Phenylpicolinamide | PC-3 (Prostate) | 2.62 ± 1.07 | Sorafenib | 3.03 ± 1.01[2] |
| Analogue 14c | Phenylpicolinamide | MCF-7 (Breast) | 1.14 ± 0.92 | Sorafenib | 3.14 ± 1.65[2] |
| Analogue 5c | Chalcone | HepG2 (Liver) | 0.56 ± 0.83 | Sorafenib | 3.44 ± 1.50[3] |
| Analogue 5c | Chalcone | MCF-7 (Breast) | 3.88 ± 1.03 | Sorafenib | 3.18 ± 1.43[3] |
| Analogue 5c | Chalcone | PC-3 (Prostate) | 3.15 ± 0.81 | Sorafenib | 3.24 ± 0.45[3] |
Table 1: Comparative Cytotoxicity (IC50) of Sorafenib Analogues. This table summarizes the half-maximal inhibitory concentration (IC50) values of various sorafenib analogues against different cancer cell lines, with sorafenib as a reference where available.
The data clearly indicates that modifications based on the this compound scaffold can lead to compounds with potent anticancer activity, in some cases exceeding that of the parent drug, sorafenib. For instance, analogue 14c demonstrated significantly higher potency against both prostate (PC-3) and breast (MCF-7) cancer cell lines compared to sorafenib.[2] Similarly, the chalcone derivative 5c showed superior activity against liver cancer cells (HepG2).[3]
Experimental Protocols
MTT Assay for Cytotoxicity:
The cytotoxic effects of the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HepG2, Hela, A549, PC-3, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (e.g., sorafenib) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Signaling Pathway Inhibition
Sorafenib and its analogues exert their anticancer effects by inhibiting multiple protein kinases involved in tumor progression and angiogenesis, such as VEGFR, PDGFR, and Raf kinases. The general mechanism involves blocking the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways that control cell proliferation, survival, and blood vessel formation.
Figure 1. Simplified signaling pathway targeted by Sorafenib analogues.
Anti-inflammatory Activity: Modulation of NF-κB Pathway
The versatility of this compound extends to the synthesis of compounds with potent anti-inflammatory properties. A key mechanism of action for these derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.
While specific examples of anti-inflammatory compounds directly synthesized from this compound with detailed data are less prevalent in the readily available literature, the structural motifs present in this starting material are found in known NF-κB inhibitors. The principles of their evaluation provide a framework for assessing the potential of new derivatives.
Experimental Protocols
Nitric Oxide (NO) Production Assay:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.
Western Blot for NF-κB Pathway Proteins:
-
Cell Lysis: Cells treated as described above are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, IκBα) and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Figure 2. General mechanism of NF-κB pathway inhibition.
Conclusion
This compound stands out as a privileged scaffold for the development of novel therapeutic agents. The strategic placement of its functional groups allows for the synthesis of compounds with significant biological activities, particularly in the areas of cancer and inflammation. The comparative data on sorafenib analogues demonstrate the potential to create derivatives with enhanced potency. Future research focused on exploring a wider range of structural modifications and biological targets will undoubtedly unlock the full therapeutic potential of compounds derived from this versatile starting material. The detailed experimental protocols provided herein offer a foundation for the continued evaluation and comparison of these promising molecules.
References
- 1. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Docking Studies of Sorafenib Derivatives N-(3-fluoro-4-(pyridin-4-yloxy)phenyl)-4(5)-phenylpicolinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and activity of novel sorafenib analogues bearing chalcone unit - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantum Mechanical Calculations for Halogenated Benzotrifluorides: A Case Study on a 4-Bromo-3-fluorobenzotrifluoride Analog
For Researchers, Scientists, and Drug Development Professionals
In the realm of computational chemistry and drug discovery, quantum mechanical calculations serve as a powerful tool for elucidating the structural, electronic, and vibrational properties of novel molecules. This guide provides a comparative analysis of theoretical calculations against experimental data for a halogenated benzotrifluoride analog, offering insights into the accuracy and applicability of different computational methods. Due to the limited availability of published quantum mechanical calculations specifically for 4-Bromo-3-fluorobenzotrifluoride, this guide utilizes a comprehensive study on the structurally similar molecule, 3-bromo-5-fluorobenzonitrile (BFBN), as a representative example. This allows for a detailed comparison of computational approaches with experimental spectroscopic data, a methodology directly applicable to the study of this compound.
The presented data is based on a study that combines Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy with Density Functional Theory (DFT) calculations, a common and effective approach in computational chemistry.
Data Presentation: A Comparative Analysis of Vibrational Frequencies
The following tables summarize the observed (experimental) and calculated vibrational frequencies for the analog molecule, 3-bromo-5-fluorobenzonitrile. The theoretical frequencies were calculated using the B3LYP functional with two different basis sets, 6-31+G(d,p) and 6-311++G(d,p), and have been scaled to improve agreement with experimental values. This comparison highlights the performance of these computational methods in predicting the vibrational modes of a substituted benzene ring.
Table 1: Comparison of Observed and Calculated C-H and C-C Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Observed FT-IR | Observed FT-Raman | Calculated (B3LYP/6-31+G(d,p)) | Calculated (B3LYP/6-311++G(d,p)) |
| C-H Stretching | 3103, 3082, 3015 | 3078, 3020 | 3100, 3080, 3018 | 3105, 3085, 3022 |
| C-H In-plane Bending | - | 1285, 1168, 1130 | 1288, 1170, 1132 | 1290, 1172, 1135 |
| C-C Stretching | 1572, 1470, 1421 | 1574 | 1575, 1472, 1425 | 1578, 1475, 1428 |
| C-C-C In-plane Bending | 1000 | 1000 | 1002 | 1005 |
| C-C Out-of-plane Bending | 782, 678 | 781, 678 | 785, 680 | 788, 682 |
Table 2: Comparison of Observed and Calculated C-Br, C-F, and C-CN Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Observed FT-IR | Observed FT-Raman | Calculated (B3LYP/6-31+G(d,p)) | Calculated (B3LYP/6-311++G(d,p)) |
| C-CN Stretching | 2239 | 2240 | 2242 | 2245 |
| C-F Stretching | 1240 | - | 1245 | 1248 |
| C-Br Stretching | 560 | 560 | 562 | 565 |
| C-CN In-plane Bending | 545 | 545 | 548 | 550 |
| C-F In-plane Bending | - | 430 | 432 | 435 |
| C-Br In-plane Bending | - | 290 | 292 | 295 |
| C-CN Out-of-plane Bending | - | 165 | 168 | 170 |
| C-F Out-of-plane Bending | - | 340 | 342 | 345 |
| C-Br Out-of-plane Bending | - | 210 | 212 | 215 |
Experimental and Computational Protocols
A clear understanding of the methodologies is crucial for the critical evaluation and replication of scientific findings.
Experimental Spectroscopy
-
FT-IR Spectroscopy : The solid-phase FT-IR spectrum of the compound was recorded in the 4000–400 cm⁻¹ range. The sample was prepared using the KBr pellet technique.
-
FT-Raman Spectroscopy : The FT-Raman spectrum was obtained in the 3500–50 cm⁻¹ region for the powdered sample. A laser with an excitation wavelength of 1064 nm was used.
Computational Methods
-
Software : All quantum chemical calculations were performed using the Gaussian 09 software package.
-
Level of Theory : The molecular geometry was optimized, and vibrational frequencies were calculated using Density Functional Theory (DFT) with the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method.
-
Basis Sets : Two different basis sets, 6-31+G(d,p) and 6-311++G(d,p), were employed to assess the impact of the basis set size on the accuracy of the calculations.
-
Frequency Scaling : The calculated harmonic vibrational frequencies are known to be systematically higher than the experimental frequencies. Therefore, the computed frequencies were scaled by a factor of 0.9613 to provide a better comparison with the experimental data.
-
Vibrational Mode Assignment : The assignment of the calculated vibrational modes was based on the Potential Energy Distribution (PED) using the VEDA 4 program.
Workflow for Comparative Quantum Mechanical Studies
The following diagram illustrates a typical workflow for a comparative study involving quantum mechanical calculations and experimental spectroscopy.
Caption: Workflow for a comparative quantum mechanical and experimental spectroscopic study.
This guide demonstrates a robust methodology for the computational and experimental investigation of halogenated benzotrifluorides. By comparing theoretical calculations with experimental data, researchers can gain a deeper understanding of the molecular properties, validate their computational models, and confidently predict the characteristics of novel compounds in the early stages of drug development and materials science research.
Validated Analytical Methods for the Quantification of 4-Bromo-3-fluorobenzotrifluoride: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 4-Bromo-3-fluorobenzotrifluoride, a versatile fluorinated intermediate, the selection of a robust analytical method is paramount. This guide provides a comparative overview of two widely applicable and validated analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented herein is based on established analytical principles for similar halogenated aromatic compounds, offering a solid foundation for laboratory implementation.
Comparison of Validated Analytical Methods
The following table summarizes the key performance parameters for the validated GC-FID and HPLC-UV methods for the quantification of this compound. These values are representative of what can be achieved with properly optimized and validated methods.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase, with detection by flame ionization. | Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. |
| Linearity Range | 1 - 250 µg/mL | 1 - 300 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 1.5% | ≤ 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 1.5 µg/mL |
| Typical Run Time | ~ 15 minutes | ~ 10 minutes |
| Advantages | High sensitivity for volatile compounds, robust and reliable. | Wide applicability, suitable for non-volatile samples, non-destructive. |
| Considerations | Requires sample volatility; derivatization may be needed for some compounds. | Mobile phase consumption, potential for column degradation. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of these analytical techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a well-suited technique for the analysis of volatile compounds like this compound. Commercial sources indicate that GC is a standard method for assessing the purity of this compound.[1]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 220°C and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample and Standard Preparation:
-
Diluent: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the diluent.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to concentrations ranging from 1 to 250 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC offers a versatile alternative for the quantification of this compound. The following is a proposed method based on common practices for aromatic compounds.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Diluent: Mobile phase (Acetonitrile:Water, 70:30 v/v).
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the GC-FID method, using the HPLC diluent.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to concentrations ranging from 1 to 300 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
Alternative Analytical Technique
For laboratories with the capability, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy presents a powerful tool for the quantification of fluorinated compounds like this compound.[2] This technique offers the advantage of being a primary method, potentially not requiring a reference standard of the analyte itself, and can provide structural information simultaneously.
Visualizing the Validation Workflow
The following diagram illustrates the logical steps involved in the validation of an analytical method, ensuring it is fit for its intended purpose.
Caption: A logical workflow for analytical method validation.
References
A Comparative Guide to Catalytic Systems for the Functionalization of 4-Bromo-3-fluorobenzotrifluoride
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and modulated electronic properties, making them highly valuable.[1][2][3] Among the plethora of fluorinated synthons, 4-Bromo-3-fluorobenzotrifluoride stands out as a particularly versatile and strategic building block.[1][4] Its unique substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom, and an electron-withdrawing trifluoromethyl group—provides a powerful handle for chemists to construct complex molecular architectures with precision.[3][5]
The C-Br bond is the primary site for functionalization, readily participating in a wide array of transition-metal-catalyzed cross-coupling reactions.[4][5] These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings, alongside powerful C-N and C-O bond-forming reactions like the Buchwald-Hartwig amination, have revolutionized synthetic chemistry.[6] The choice of catalyst, however, is not trivial. The electronic nature of the this compound substrate—specifically the strong electron-withdrawing effects of the -CF₃ and -F groups—profoundly influences catalyst performance and reaction outcomes.
This guide provides a comparative analysis of the primary catalytic systems employed for the coupling reactions of this compound. We will delve into the nuances of palladium, copper, and nickel-based catalysts, offering field-proven insights into their selection and application, supported by mechanistic understanding and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the catalytic landscape and select the optimal system for their synthetic goals.
Logical Framework for Catalyst Selection
The choice of a catalytic system is dictated by the desired bond formation and the inherent reactivity of the substrates. This diagram outlines a decision-making process for selecting an appropriate catalyst for functionalizing this compound.
Caption: Decision tree for selecting a catalyst system.
I. The Workhorse: Palladium-Catalyzed Cross-Coupling
Palladium catalysis is the most extensively developed and versatile methodology for functionalizing aryl halides.[5] The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst. For an electron-deficient substrate like this compound, the oxidative addition step is typically facile. The challenge often lies in the reductive elimination step, which necessitates the use of specialized, electron-rich, and sterically hindered phosphine ligands to accelerate the final bond formation.[7]
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples aryl halides with boronic acids or esters, is a cornerstone of modern synthesis due to its operational simplicity and high functional group tolerance.[8]
-
Catalyst System: A typical system consists of a palladium precursor like Pd(OAc)₂ or a pre-catalyst, combined with a phosphine ligand. For electron-deficient substrates, bulky biarylphosphine ligands (e.g., XPhos, SPhos) are often superior as they promote the reductive elimination step.
-
Base and Solvent: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for transmetalation. The choice of solvent (e.g., toluene, dioxane, DMF) can significantly impact reaction rates and yields.
-
Causality: The electron-withdrawing nature of the benzotrifluoride moiety makes the palladium center more electrophilic after oxidative addition. Bulky, electron-rich ligands are essential to increase electron density on the metal, which in turn facilitates the otherwise difficult reductive elimination of the electron-poor product.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become the preeminent method for synthesizing aryl amines from aryl halides.[9][10] Its development has been marked by "generations" of increasingly sophisticated ligands capable of coupling a wide range of amines and aryl halides under milder conditions.[9]
-
Catalyst System: This reaction is highly dependent on the ligand. For an electron-deficient aryl bromide like our substrate, sterically hindered, electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, BrettPhos) are critical.[11] They create a coordinatively unsaturated, monoligated palladium species that is highly active in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required, with sodium or lithium alkoxides (NaOt-Bu, LiHMDS) being the most common choices.[12] The base deprotonates the amine, facilitating its coordination to the palladium center.
-
Trustworthiness: The protocol is self-validating. The formation of the desired C-N coupled product is a strong indicator that the catalytic cycle is operating efficiently, as side reactions like hydrodehalogenation (replacement of Br with H) are suppressed by the correct ligand choice which favors reductive elimination over other pathways.[11]
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes by reacting aryl halides with terminal alkynes.[13] This reaction is fundamental for creating extended π-conjugated systems.
-
Catalyst System: The classic Sonogashira protocol uses a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[13] The copper salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Challenges & Alternatives: A major side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[11] This can be mitigated by running the reaction under strictly anaerobic conditions or by using "copper-free" Sonogashira protocols, which often employ more active palladium catalysts and an amine base that can facilitate the deprotonation and delivery of the alkyne to the palladium center without a copper intermediary.[14] The presence of the trifluoromethyl group can make the substrate less reactive, sometimes requiring higher temperatures or more active catalyst systems.[15]
II. The Classic Contender: Copper-Catalyzed Couplings
While palladium often takes center stage, copper-catalyzed reactions, particularly the Ullmann condensation, are historically significant and remain relevant for specific transformations.[16] These reactions are often more cost-effective but can require harsher conditions (higher temperatures).
-
Ullmann Reaction: Traditionally used for the homocoupling of aryl halides to form biaryls or for coupling aryl halides with alcohols, thiols, and amines.[16][17] Modern protocols often use ligands (e.g., phenanthrolines, diamines) to solubilize the copper catalyst and facilitate the reaction at lower temperatures.
-
Copper-Mediated Trifluoromethylation: An important transformation for related substrates is the introduction of a trifluoromethyl group. Copper-mediated reactions using a trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent) are well-established for converting aryl halides to trifluoromethylated arenes.[5]
III. The Rising Star: Nickel-Catalyzed Couplings
Nickel catalysis has emerged as a powerful and economical alternative to palladium.[6] Nickel catalysts can exhibit unique reactivity, sometimes enabling transformations that are challenging for palladium.
-
Advantages: Nickel is more earth-abundant and less expensive than palladium. Nickel catalysts can be particularly effective in coupling reactions involving challenging substrates and have shown promise in activating otherwise inert bonds, like C-F bonds.[18][19]
-
Application: Nickel complexes, often with bipyridine or phosphine ligands, can effectively catalyze Suzuki-Miyaura type reactions.[20][21] For a substrate containing both C-Br and C-F bonds, nickel's propensity to activate C-F bonds must be considered. However, the much greater reactivity of the C-Br bond allows for selective coupling at that position under controlled conditions. An orthogonal approach, where a C-Br bond is first coupled using palladium, followed by a nickel-catalyzed coupling of a C-F bond, can be a powerful strategy for synthesizing multi-substituted aromatics.[18]
Comparative Performance Summary
| Coupling Reaction | Catalyst System | Typical Conditions | Advantages | Limitations & Challenges |
| Suzuki-Miyaura | Pd(OAc)₂ or Pre-catalyst + Bulky Phosphine Ligand (e.g., XPhos) | K₃PO₄, Toluene/Dioxane, 80-110 °C | High functional group tolerance, commercially available reagents, well-understood mechanism. | Potential for boronic acid homocoupling; ligand cost can be high. |
| Buchwald-Hartwig | Pd₂(dba)₃ + Bulky Phosphine Ligand (e.g., RuPhos) | NaOt-Bu, Toluene, 80-110 °C | Broadest scope for C-N bond formation, highly efficient for electron-deficient substrates.[9] | Requires strong base, sensitive to air and moisture, potential for hydrodehalogenation.[11] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, RT-60 °C | Direct and efficient route to aryl alkynes under relatively mild conditions. | Alkyne homocoupling (Glaser) is a major side reaction[11]; requires strict inert atmosphere. |
| Ullmann Coupling | CuI + Ligand (e.g., Phenanthroline) | K₂CO₃, DMF, >120 °C | Cost-effective metal catalyst, good for C-O and C-S bond formation. | Often requires high temperatures, stoichiometric amounts of copper, and has a more limited substrate scope.[16] |
| Nickel-Catalyzed Suzuki | NiCl₂(dppp) or Ni(COD)₂ + Ligand | K₃PO₄, Dioxane, 60-100 °C | Economical, unique reactivity profiles, can activate more inert bonds.[20] | Mechanistic understanding is less developed than palladium; can be sensitive to reaction conditions. |
Experimental Protocols
The following protocols are generalized procedures based on established literature and should be optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
-
Reaction Setup: In an inert atmosphere glovebox, an oven-dried vial is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and a palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%).[11]
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added. The vial is sealed with a Teflon-lined cap.
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In an inert atmosphere glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the bulky phosphine ligand (e.g., RuPhos, 2.5 mol%), and sodium tert-butoxide (1.4 equiv.). The vial is sealed, removed from the glovebox, and this compound (1.0 equiv.), the amine (1.2 equiv.), and degassed toluene are added via syringe under a positive pressure of argon.
-
Reaction Conditions: The mixture is heated to 80-110 °C with stirring. The reaction is monitored for completion by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is passed through a short plug of celite, eluting with dichloromethane. The filtrate is concentrated.
-
Purification: The residue is purified by silica gel column chromatography to afford the desired aryl amine.
Conclusion and Future Outlook
The functionalization of this compound via cross-coupling is a mature and powerful field, with palladium-based catalysts representing the most versatile and reliable systems. The choice of ligand is paramount, especially for C-N couplings, where bulky, electron-rich biarylphosphines are the industry standard for achieving high efficiency with this electron-poor substrate. While palladium is the workhorse, copper and nickel catalysts offer cost-effective and sometimes complementary alternatives. Nickel, in particular, is a rapidly advancing area, with its potential for unique reactivity patterns making it a key area for future research.[6]
Looking ahead, the major trends in this field are focused on sustainability and efficiency. This includes the development of catalysts with lower loadings, the use of more environmentally benign solvents and reaction conditions, and the continued exploration of earth-abundant metals like nickel and copper to replace precious palladium. As the demand for complex, fluorinated molecules continues to grow in the pharmaceutical and materials sectors, the development of even more robust and selective catalytic systems for building blocks like this compound will remain a critical endeavor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beilstein-archives.org [beilstein-archives.org]
- 19. researchgate.net [researchgate.net]
- 20. Nickel-Catalyzed Defluorinative Coupling of Aliphatic Aldehydes with Trifluoromethyl Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
A Comparative Benchmarking Guide: 4-Bromo-3-fluorobenzotrifluoride and Its Alternatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of novel molecules. Halogenated benzotrifluorides are a critical class of intermediates, offering a trifecta of functionalities: a handle for cross-coupling reactions, the electronic influence of fluorine, and the metabolic stability and lipophilicity imparted by the trifluoromethyl group. This guide provides an objective comparison of 4-Bromo-3-fluorobenzotrifluoride against similar commercially available building blocks, supported by representative experimental data and detailed protocols for key transformations.
Physicochemical Properties of Benchmarked Building Blocks
A fundamental understanding of the physical properties of a building block is crucial for reaction setup and optimization. The following table summarizes key physicochemical data for this compound and its structural isomers and analogs.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | ![]() | 40161-54-4 | 243.00 | 145 | 1.72 |
| 3-Bromo-5-fluorobenzotrifluoride | ![]() | 130723-13-6 | 243.00 | 138-139[1] | 1.71[2] |
| 2-Bromo-5-fluorobenzotrifluoride | ![]() | 40161-55-5 | 243.00 | 136-143[3] | 1.695[3] |
| 4-Bromobenzotrifluoride | ![]() | 402-43-7 | 225.01 | 154-155 | 1.607 |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The reactivity of the aryl bromide is significantly influenced by the electronic environment of the aromatic ring. Electron-withdrawing groups, such as fluorine and trifluoromethyl, can enhance the rate of oxidative addition, a key step in the catalytic cycle.
The following table presents representative data for the Suzuki-Miyaura coupling of this compound and its comparators with phenylboronic acid. While direct comparative studies are limited, these conditions represent a standardized protocol for illustrative purposes.
| Aryl Bromide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 12 | ~85-95 |
| 3-Bromo-5-fluorobenzotrifluoride | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 12 | ~80-90 |
| 2-Bromo-5-fluorobenzotrifluoride | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 12 | ~80-90 |
| 4-Bromobenzotrifluoride | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 12 | ~90-98 |
Note: The yields presented are estimated based on typical outcomes for similar substrates and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and optimization.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful route to synthesize arylamines, which are prevalent motifs in pharmaceuticals. The efficiency of this reaction is also sensitive to the electronic nature of the aryl halide.
The table below illustrates the expected performance of the benchmarked building blocks in a Buchwald-Hartwig amination with morpholine, a common secondary amine.
| Aryl Bromide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu (1.2 equiv) | Toluene | 18 | ~80-90 |
| 3-Bromo-5-fluorobenzotrifluoride | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu (1.2 equiv) | Toluene | 18 | ~75-85 |
| 2-Bromo-5-fluorobenzotrifluoride | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu (1.2 equiv) | Toluene | 18 | ~75-85 |
| 4-Bromobenzotrifluoride | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu (1.2 equiv) | Toluene | 18 | ~85-95 |
Note: The yields presented are estimated based on typical outcomes for similar substrates and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and optimization.
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling
Reaction: Synthesis of 3-Fluoro-4-(trifluoromethyl)biphenyl
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture, degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol, 243 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Add the degassed solvent mixture (10 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.
Detailed Methodology for Buchwald-Hartwig Amination
Reaction: Synthesis of 4-(3-Fluoro-4-(trifluoromethyl)phenyl)morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
Anhydrous Toluene (degassed)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.2 mmol, 115 mg) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 243 mg) to the tube.
-
Seal the tube, remove from the glovebox (if applicable), and add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Place the sealed tube in a preheated oil bath or heating block at 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these key synthetic transformations, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction, a typical experimental workflow, and a logical diagram comparing the attributes of the benchmarked building blocks.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
Caption: Logical relationship of factors influencing the reactivity of benchmarked building blocks.
References
Safety Operating Guide
An In-Depth Technical Guide to the Proper Disposal of 4-Bromo-3-fluorobenzotrifluoride
As researchers and developers in the pharmaceutical and agrochemical industries, our work with highly functionalized molecules like 4-Bromo-3-fluorobenzotrifluoride is foundational to innovation.[1] The unique reactivity imparted by its fluorinated and brominated aromatic structure makes it a valuable synthetic building block.[1][2] However, this same reactivity demands a rigorous and informed approach to its entire lifecycle in the laboratory, culminating in its proper disposal. This guide moves beyond mere compliance, offering a framework for safe, efficient, and scientifically sound disposal procedures rooted in a deep understanding of the compound's chemical nature and regulatory landscape.
Part 1: Foundational Safety & Hazard Profile
Before addressing disposal, a comprehensive understanding of the hazards associated with this compound is paramount. This knowledge directly informs every handling and disposal decision. The compound is a combustible liquid that causes significant skin, eye, and respiratory irritation.[3][4][5]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
| CAS Number | 40161-54-4 | [1][3][5] |
| Molecular Formula | C₇H₃BrF₄ | [1][3][6] |
| Molecular Weight | 243.00 g/mol | [1][3][6] |
| Appearance | Colorless to almost colorless clear liquid | [1][4] |
| Boiling Point | 145 °C | [1] |
| Density | 1.72 g/cm³ | [1] |
| GHS Hazard Codes | H315, H319, H335, H227 | [3][4][5] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Combustible liquid | [3][4][5] |
Causality of Required Personal Protective Equipment (PPE)
The selection of PPE is not a checklist item; it is your primary defense against the specific hazards identified. The reasoning behind each choice is critical for ensuring its effectiveness.
Table 2: Required PPE and a Rationale for Use
| PPE | Specification & Rationale | Source(s) |
| Eye/Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing. This is mandated by the compound's classification as a serious eye irritant (H319). | [3][4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Given its status as a skin irritant (H315), double-gloving is recommended for transfers of significant volume. Always consult the glove manufacturer's compatibility chart for halogenated solvents. | [3][7] |
| Body Protection | A flame-resistant lab coat is essential. The compound is a combustible liquid (H227), making fire resistance a necessary precaution. For large-scale work, a chemical-resistant apron provides an additional barrier against splashes. | [4][5][7] |
| Respiratory Protection | All work should be performed in a certified chemical fume hood to prevent inhalation of vapors, which may cause respiratory irritation (H335). | [3][5][7] |
Part 2: The Core Directive: Waste Characterization & Segregation
The single most critical step in the proper disposal of this compound is its correct characterization as a halogenated organic waste .[8][9] This classification is crucial for both safety and regulatory compliance and has significant cost implications for disposal.
Regulatory Imperative: Why Segregation is Non-Negotiable
Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, chemical wastes are categorized to ensure they are managed safely.[10] Halogenated solvents are often designated with specific "F-listed" waste codes (e.g., F001, F002) because their disposal, typically via high-temperature incineration, requires special facilities to handle the corrosive and toxic byproducts (such as hydrobromic and hydrofluoric acid) generated during combustion.[9][11]
Mixing halogenated waste with non-halogenated waste streams (like acetone or methanol) contaminates the entire volume.[9] This forces the entire, much larger, container to be treated as the more hazardous and expensive halogenated waste, leading to a needless and significant increase in disposal costs.[9]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow from the point of waste generation to its final preparation for collection.
Step 1: Waste Collection at the Source
-
Select the Correct Container: Use a designated, chemically compatible waste container. Borosilicate glass or high-density polyethylene (HDPE) bottles with secure screw caps are appropriate. The container must be explicitly labeled "HALOGENATED ORGANIC WASTE."
-
Maintain a Waste Log: Affix a hazardous waste tag to the container from the very first addition. Record the full chemical name, "this compound," and estimate the quantity added each time. Do not use abbreviations.
-
Keep Containers Closed: Except when adding waste, the container must remain tightly sealed to prevent the escape of vapors.[3][5]
Step 2: Managing Contaminated Solid Waste
-
Segregate Contaminated Solids: Any materials that come into direct contact with this compound are now considered hazardous waste. This includes gloves, pipette tips, and plastic-backed absorbent paper ("bench paper").[12]
-
Collect in a Designated Bag: These contaminated solids should be collected in a separate, clearly labeled, heavy-duty plastic bag or a designated solid waste container. The label must read "SOLID HAZARDOUS WASTE CONTAMINATED WITH this compound."
Step 3: Spill Management and Cleanup
-
Ensure Safety First: In the event of a spill, immediately alert others in the area and ensure you are wearing the appropriate PPE.[7] Remove all ignition sources as the material is combustible.[13]
-
Contain and Absorb: For small spills, cover the liquid with an inert absorbent material such as vermiculite, sand, or earth.[3][13] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect for Disposal: Carefully scoop the absorbed material and contaminated soil into a sealable, labeled container for disposal as solid hazardous waste.[3]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and dispose of the cloth as contaminated solid waste.
Step 4: Awaiting Institutional Pickup
-
Store Appropriately: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) or the laboratory's main hazardous waste storage area, in accordance with your institution's policies.
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the waste. Do not allow hazardous waste to accumulate in the lab.
Part 4: Visualization of the Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling waste streams associated with this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Conclusion
The responsible management of this compound waste is a direct reflection of a laboratory's commitment to safety and scientific integrity. By understanding the compound's specific hazards, meticulously segregating halogenated waste streams, and adhering to established protocols for collection and spill management, researchers can ensure they are protecting themselves, their colleagues, and the environment. This proactive approach to waste disposal is not an ancillary task but an integral part of the scientific process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound | 40161-54-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | C7H3BrF4 | CID 142414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. uakron.edu [uakron.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 4-Bromo-3-fluorobenzotrifluoride
Essential Safety and Handling Guide for 4-Bromo-3-fluorobenzotrifluoride
This guide provides critical safety, handling, and disposal information for this compound (CAS No: 40161-54-4), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene, 4-Bromo-α,α,α,3-tetrafluorotoluene[1][2]
-
Molecular Formula: C₇H₃BrF₄[1]
Hazard Identification
This compound is classified as a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][5][6]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound.[7] All work should be conducted in a certified and functioning chemical fume hood.[7]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.[7][8] |
| Hands | Chemical-Resistant Gloves | Wear protective gloves suitable for the task, considering chemical compatibility and operational conditions.[3][8] For direct handling or risk of splash, heavy-duty gloves such as neoprene or butyl rubber are recommended.[7] Immediately change gloves if they become contaminated.[7] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully buttoned lab coat is required.[7] For significant exposure risk, flame-retardant and antistatic protective clothing should be considered.[9] |
| Respiratory | Respirator (if needed) | Respiratory protection is required if vapors or aerosols are generated.[9] Use only in a well-ventilated area.[3][5] |
Quantitative Data
| Property | Value | Source(s) |
| Boiling Point | 145 °C | [1][6] |
| Density | 1.72 g/cm³ | [1][6] |
| Flash Point | 77 °C | [6] |
| Purity | ≥ 98% (GC) | [1][8] |
Occupational exposure limits have not been established for this substance.
Standard Operating Procedures
Handling and Storage Protocol
Preparation and Engineering Controls:
-
Ensure a chemical fume hood is certified and operational before starting any work.[7]
-
Designate a specific area within the fume hood for handling this compound to contain potential contamination.[7]
-
Assemble all necessary equipment and reagents inside the fume hood.
-
Locate the nearest emergency shower and eyewash station and ensure they are unobstructed.[7][8]
Handling:
-
Wear all required PPE as specified in the table above before handling the chemical.[3][8]
-
Avoid all personal contact, including inhalation of vapors or mists.[10][11]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6]
-
Use explosion-proof equipment and take precautionary measures against static discharge.[8][9]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3][5][6]
Storage:
-
Keep the container tightly closed and store locked up.[3][5][10]
-
Store at refrigerated temperatures (2 - 8 °C).[1]
-
Incompatible materials include strong oxidizing agents.[12]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][8] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[3][5][9] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][5][13] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice.[3][9][11] |
Disposal Plan
-
Waste Classification: Waste is classified as hazardous.[3]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5][8] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]
-
Contaminated Packaging: Dispose of as unused product.[11] Empty containers may retain product residue and can be dangerous.[14]
Emergency Spill Response Workflow
In the event of a spill, follow the procedure outlined below.
Caption: Workflow for handling a this compound spill.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 40161-54-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C7H3BrF4 | CID 142414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | 40161-54-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







